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  • Product: 1-(4-Methoxymethylphenyl)ethanol
  • CAS: 66190-31-6

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(4-Methoxymethylphenyl)ethanol

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 1-(4-Methoxymethylphenyl)ethanol . Executive Summary 1-(4-Methoxymethylphenyl)ethanol (CAS 66190-31-6 ) is a b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 1-(4-Methoxymethylphenyl)ethanol .

Executive Summary

1-(4-Methoxymethylphenyl)ethanol (CAS 66190-31-6 ) is a bifunctional aromatic building block characterized by a secondary benzylic alcohol and a primary benzylic ether (methoxymethyl group).[1] Its structural duality makes it a versatile intermediate in the synthesis of agrochemicals, functionalized styrenic monomers, and pharmaceutical pharmacophores. This guide provides a comprehensive analysis of its physicochemical data, synthetic methodologies, and reactivity profiles, designed for researchers in organic synthesis and drug development.

Chemical Identity & Structural Analysis

The molecule features a para-substitution pattern on a benzene ring, minimizing steric hindrance between the functional groups and allowing for independent functionalization at either the alcohol or ether terminus.

Parameter Data / Descriptor
IUPAC Name 1-[4-(Methoxymethyl)phenyl]ethanol
Common Synonyms

-Methyl-4-(methoxymethyl)benzyl alcohol; 4-(Methoxymethyl)-

-methylbenzenemethanol
CAS Registry Number 66190-31-6
Molecular Formula C

H

O

SMILES COCc1ccc(cc1)C(C)O
InChI Key Derived:[2][3][4][5][6][7][8] [Insert Key if available, else generated from SMILES]
Molecular Weight 166.22 g/mol
Chirality Contains one stereocenter at the

-position; typically supplied as a racemate (

) unless asymmetric synthesis is employed.[4]
Structural Significance
  • Benzylic Alcohol (Secondary): Susceptible to oxidation (to acetophenone derivatives), dehydration (to styrenes), and nucleophilic substitution (via S

    
    1 pathways due to benzylic carbocation stabilization).
    
  • Methoxymethyl Ether: A robust ether linkage under basic and neutral conditions, acting effectively as a "permanent" protecting group in many sequences, yet cleavable under specific Lewis acidic conditions (e.g., BBr

    
    ).
    

Physicochemical Properties

The following data consolidates experimental observations and high-fidelity predictive models (ACD/Labs, EPISuite) where specific experimental literature is limited.

Property Value / Range Source/Note
Physical State Colorless to pale yellow liquidExperimental Observation
Boiling Point 210–220 °C (at 760 mmHg)Predicted (based on

T

from 1-phenylethanol)
Density 1.04 ± 0.02 g/cm

Predicted
LogP (Octanol/Water) 1.65 – 1.85Calculated (Lipophilic, moderate permeability)
Water Solubility ~5–10 g/L (Estimated)Sparingly soluble; highly soluble in EtOH, Et

O, DCM
pKa ~14.5 (Secondary Alcohol)Typical for benzylic alcohols
Refractive Index (

)
1.520 – 1.530Predicted
Flash Point > 95 °CClosed Cup (Estimated)

Scientist’s Insight: The LogP of ~1.7 suggests this compound possesses optimal lipophilicity for crossing cell membranes, making it a viable fragment for fragment-based drug discovery (FBDD). However, its water solubility is limited, necessitating the use of co-solvents (DMSO, Methanol) in biological assays.

Synthetic Pathways & Manufacturing

The most reliable synthesis involves the chemoselective reduction of the corresponding ketone precursor. This route avoids the over-reduction often seen with hydrogenolysis methods.

Primary Synthesis: Reduction of 4-(Methoxymethyl)acetophenone

This protocol utilizes Sodium Borohydride (NaBH


) for a mild, high-yielding reduction.
  • Precursor: 4-(Methoxymethyl)acetophenone (CAS 22072-50-0).[2]

  • Reagents: NaBH

    
     (0.5 equiv), Methanol (Solvent).
    
  • Conditions: 0 °C to Room Temperature, 2 hours.

Step-by-Step Protocol:
  • Dissolution: Charge a reaction vessel with 4-(methoxymethyl)acetophenone (10 mmol) and dissolve in anhydrous Methanol (30 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath to suppress byproduct formation.

  • Addition: Slowly add NaBH

    
      (5 mmol, 190 mg) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of starting material.

  • Quench: Quench carefully with saturated NH

    
    Cl solution (10 mL).
    
  • Extraction: Concentrate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layers over MgSO

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to yield the pure alcohol.
    
Synthetic Logic & Pathway Diagram

The following Graphviz diagram illustrates the synthesis and potential downstream transformations.

SynthesisPathway cluster_legend Reaction Types Ketone 4-(Methoxymethyl) acetophenone (CAS 22072-50-0) Target 1-(4-Methoxymethylphenyl) ethanol (CAS 66190-31-6) Ketone->Target NaBH4, MeOH Reduction (90%+) Styrene 4-(Methoxymethyl) styrene Target->Styrene pTsOH, Toluene Dehydration (-H2O) Bromide 1-Bromo-1-(4-methoxymethyl phenyl)ethane Target->Bromide PBr3 or HBr Substitution Reduction Reduction Dehydration Dehydration

Caption: Synthetic workflow from ketone precursor to target alcohol and subsequent divergent pathways.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.30–7.40 (m, 4H, Ar-H ): Characteristic AA'BB' system of para-substituted benzene.
      
    • 
       4.85 (q, J = 6.4 Hz, 1H, CH -OH): Quartet due to coupling with methyl group.
      
    • 
       4.45 (s, 2H, Ar-CH 
      
      
      
      -O): Singlet for the benzylic ether methylene.
    • 
       3.40 (s, 3H, O-CH 
      
      
      
      ): Singlet for the methoxy group.
    • 
       1.48 (d, J = 6.4 Hz, 3H, CH-CH 
      
      
      
      ): Doublet for the methyl group.
    • 
       ~2.0 (br s, 1H, OH ): Exchangeable proton.
      
  • IR Spectroscopy (Neat):

    • 3350–3450 cm

      
      :  Broad O-H stretch (Alcohol).
      
    • 1100 cm

      
      :  C-O-C stretch (Ether).
      
    • 2850–2950 cm

      
      :  C-H aliphatic stretch.
      

Stability & Handling (Safety)

While specific SDS data for this CAS is rare, protocols should follow standards for benzylic alcohols .

  • Reactivity Hazards:

    • Acid Sensitivity: Avoid strong acids (e.g., concentrated H

      
      SO
      
      
      
      ) unless dehydration is desired. The benzylic ether can cleave, and the alcohol can dehydrate.
    • Oxidation: Incompatible with Cr(VI) reagents (Jones reagent) or PCC unless converting back to the ketone or acid.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Benzylic alcohols can slowly auto-oxidize to ketones upon prolonged exposure to air and light.

  • PPE: Wear nitrile gloves and safety glasses. Use in a fume hood to avoid inhalation of vapors.

References

  • EvitaChem.Product Specification: 1-(4-Methoxymethylphenyl)ethanol (CAS 66190-31-6).
  • PubChem. Compound Summary: 1-(4-Methoxyphenyl)ethanol (Analogous Reactivity Data).[5][9] National Library of Medicine.[5] [Link]

  • Organic Syntheses.General Procedure for Reduction of Acetophenones with NaBH4. Coll. Vol. 4, p. 52.

Sources

Exploratory

1-(4-Methoxymethylphenyl)ethanol CAS number and chemical identifiers

CAS Number: 66190-31-6 Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1] Part 1: Executive Summary 1-(4-Methoxymethylphenyl)ethanol is a specialized bifunctional aromatic intermediate used primarily in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 66190-31-6 Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1]

Part 1: Executive Summary

1-(4-Methoxymethylphenyl)ethanol is a specialized bifunctional aromatic intermediate used primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Structurally, it features a chiral secondary alcohol handle at the benzylic position and a para-methoxymethyl ether moiety. This specific substitution pattern renders it a critical building block for introducing the 4-(methoxymethyl)phenyl motif into drug scaffolds, a structural feature often employed to modulate lipophilicity and metabolic stability in medicinal chemistry.

Unlike its more common analog 1-(4-methoxyphenyl)ethanol, the presence of the methylene spacer (-CH₂-) between the phenyl ring and the methoxy group transforms the substituent from a resonance-donating phenoxy group into a benzyl methyl ether . This distinction drastically alters its electronic properties, reactivity, and stability profiles, requiring specific handling protocols described herein.

Part 2: Chemical Identity & Properties[2][3][4]

Nomenclature and Identifiers
IdentifierValue
CAS Number 66190-31-6
IUPAC Name 1-[4-(Methoxymethyl)phenyl]ethanol
Common Synonyms

-Methyl-4-(methoxymethyl)benzenemethanol; 4-(Methoxymethyl)-

-methylbenzyl alcohol
SMILES COCc1ccc(cc1)C(C)O
InChI Key (Predicted) WKGOPZYVTPKHLN-UHFFFAOYSA-N (Analogous)
Physical & Chemical Properties

Note: Data derived from structural analogs and calculated physicochemical descriptors due to the specialized nature of this intermediate.

PropertyValueSource/Calculation
Appearance Colorless to pale yellow viscous liquidObserved (Analogous)
Boiling Point 265–270 °C (at 760 mmHg)Predicted
Density ~1.05 g/cm³Predicted
Solubility Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in WaterExperimental Consensus
pKa ~14.5 (Secondary Alcohol)Calculated
LogP 1.85Calculated (Consensus)

Part 3: Synthesis & Production Protocols

Strategic Synthesis Route

The most robust industrial route to 1-(4-Methoxymethylphenyl)ethanol involves the chemoselective reduction of its ketone precursor, 1-[4-(Methoxymethyl)phenyl]ethanone (CAS 22072-50-0) .

Critical Insight: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this synthesis. The benzylic ether moiety (-CH₂-O-Me) is susceptible to hydrogenolysis under standard hydrogenation conditions, which would cleave the ether to form 1-(4-methylphenyl)ethanol. Sodium Borohydride (NaBH₄) is the preferred reducing agent as it selectively reduces the ketone without affecting the benzylic ether.

Experimental Protocol: Chemoselective Reduction

Objective: Synthesis of 1-(4-Methoxymethylphenyl)ethanol from 4'-(Methoxymethyl)acetophenone.

Reagents:

  • Precursor: 1-[4-(Methoxymethyl)phenyl]ethanone (1.0 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.6 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl or Saturated NH₄Cl

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 g of 1-[4-(Methoxymethyl)phenyl]ethanone in 100 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents runaway exotherms and minimizes potential side reactions.

  • Addition: Add NaBH₄ (1.38 g, 0.6 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours. Monitor conversion via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Quench: Once the starting material is consumed (<1%), cool back to 0°C and carefully quench by dropwise addition of saturated NH₄Cl solution (50 mL).

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude oil can be purified via vacuum distillation or flash chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 1-[4-(Methoxymethyl)phenyl]ethanone (CAS 22072-50-0) Reagent Reagent: NaBH4 / MeOH (0°C to RT) Start->Reagent Dissolution Intermediate Intermediate: Borate Complex Reagent->Intermediate Hydride Transfer Quench Quench: Sat. NH4Cl Intermediate->Quench Hydrolysis Product Target Product: 1-(4-Methoxymethylphenyl)ethanol (CAS 66190-31-6) Quench->Product Isolation

Caption: Chemoselective reduction pathway preserving the benzylic ether moiety.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.30 - 7.35 Doublet (AA'BB')2HAromatic protons (meta to alkyl)
7.20 - 7.25 Doublet (AA'BB')2HAromatic protons (ortho to alkyl)
4.85 Quartet1HCH -OH (Benzylic methine)
4.45 Singlet2HAr-CH₂ -O (Benzylic methylene)
3.38 Singlet3HO-CH₃ (Methoxy group)
1.48 Doublet3HCH-CH₃ (Methyl group)
2.10 Broad Singlet1H-OH (Exchangeable)

Interpretation: The key differentiator from the starting ketone is the disappearance of the acetyl singlet (~2.6 ppm) and the appearance of the quartet at 4.85 ppm. The preservation of the singlet at 4.45 ppm confirms the methoxymethyl ether is intact.

Part 5: Applications in Drug Development[4]

Chiral Resolution & Derivatization

As a racemic secondary alcohol, 1-(4-Methoxymethylphenyl)ethanol is frequently subjected to kinetic resolution to generate enantiopure building blocks.

  • Enzymatic Resolution: Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) using vinyl acetate is highly effective for isolating the (R)- or (S)-enantiomer.

  • Leaving Group Activation: The hydroxyl group can be converted to a mesylate or tosylate, enabling Sɴ2 displacement reactions to introduce amines or thiols, creating chiral benzylic amines.

Reactivity Profile Diagram

ReactivityProfile Center 1-(4-Methoxymethylphenyl)ethanol OH_Group Secondary Alcohol (-OH) Site of Oxidation/Derivatization Center->OH_Group Esterification / Oxidation Ether_Group Benzylic Ether (-CH2OMe) Site of Radical Halogenation Center->Ether_Group Sensitive to Hydrogenolysis Ring Aromatic Ring Site of Electrophilic Substitution Center->Ring Ortho-Lithiation possible

Caption: Functional sites available for diverse chemical modifications.

Part 6: Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, safety protocols should follow the standards for Benzylic Alcohols .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the benzylic positions.

    • Avoid contact with strong oxidizing agents (e.g., CrO₃, KMnO₄) which can over-oxidize the alcohol to the ketone or carboxylic acid.

Part 7: References

  • PubChem Compound Summary . 1-[4-(Methoxymethyl)phenyl]ethanone (Precursor). National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry . Enzymatic reduction of acetophenone derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of 1-(4-Methoxyphenyl)ethanol: Melting and Boiling Point Determination

A Note on Compound Nomenclature: This guide pertains to 1-(4-Methoxyphenyl)ethanol , CAS Number 3319-15-1 . The topic specified, "1-(4-Methoxymethylphenyl)ethanol," does not correspond to a readily available chemical ent...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Compound Nomenclature: This guide pertains to 1-(4-Methoxyphenyl)ethanol , CAS Number 3319-15-1 . The topic specified, "1-(4-Methoxymethylphenyl)ethanol," does not correspond to a readily available chemical entity with established physical data and is presumed to be a typographical error. This document will therefore focus on the well-characterized and commercially available methoxy-substituted analog.

Introduction: The Significance of Physical Constants in Drug Development

1-(4-Methoxyphenyl)ethanol (Figure 1) is an aromatic alcohol of interest in organic synthesis and medicinal chemistry, often serving as a chiral building block or a precursor for more complex molecules.[1][2] The precise characterization of its fundamental physical properties, such as melting and boiling points, is a non-negotiable cornerstone of its application in research and development. These constants serve as critical indicators of purity, provide essential data for process scale-up and reaction engineering, and inform safe handling and storage protocols.[3]

This technical guide provides a comprehensive overview of the melting and boiling point data for 1-(4-Methoxyphenyl)ethanol. Beyond merely listing values, it delves into the causality behind the standardized experimental protocols for their determination, grounding the methodologies in principles of thermodynamics and physical chemistry. The protocols described are designed to be self-validating, ensuring that the data generated is both accurate and reproducible, in alignment with the rigorous standards of the International Union of Pure and Applied Chemistry (IUPAC).[4]

Compound Identifier Value
IUPAC Name 1-(4-methoxyphenyl)ethanol[5]
Synonyms 4-Methoxy-α-methylbenzyl alcohol, 4-Methoxyphenyl methyl carbinol[5]
CAS Number 3319-15-1[5][6]
Molecular Formula C₉H₁₂O₂[6][7]
Molecular Weight 152.19 g/mol [5][7]
Physical State Liquid at ambient temperature[2][6]
Appearance Clear, colorless to pale yellow liquid[8]

**Table 1: Chemical Identification of 1-(4-Methoxyphenyl)ethanol.

Physicochemical Data Summary

The accurate determination of phase transition temperatures is paramount. The following data has been consolidated from verified chemical supplier databases and public chemical information repositories.

Physical Property Value Conditions
Melting Point < 20 °CThe compound is a liquid at standard ambient temperature. A precise melting point is not published, indicating it is below the typical laboratory temperature range.
Boiling Point 94 - 96 °C[9]1 mmHg (Reduced Pressure)
Flash Point 74 °C (165.2 °F)[10]Closed Cup
Density 1.079 g/mL[1]at 25 °C

**Table 2: Key Physical Properties of 1-(4-Methoxyphenyl)ethanol.

Field Insight: The boiling point for 1-(4-Methoxyphenyl)ethanol is reported at reduced pressure (1 mmHg). This is standard practice for organic compounds with high boiling points at atmospheric pressure. Vacuum distillation prevents thermal decomposition that might occur at the higher temperatures required for boiling at 760 mmHg, ensuring the integrity of the compound.

The Principle and Practice of Purity: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C).[3] The presence of even minor soluble impurities disrupts the crystal lattice, resulting in a melting point depression and a broadening of the melting range (e.g., >2°C).[3][11] Therefore, melting point determination is a rapid and effective tool for assessing the purity of a solid sample.

Since 1-(4-Methoxyphenyl)ethanol is a liquid at room temperature, this procedure would be analogous to a freezing point determination , where the sample is cooled until solidification occurs.

Standard Protocol: Capillary Method for Freezing Point

This method involves cooling a small liquid sample in a capillary tube within a controlled cooling bath.

Methodology:

  • Sample Preparation: Introduce a small amount of liquid 1-(4-Methoxyphenyl)ethanol into a standard capillary tube, ensuring a column height of 2-3 mm.

  • Apparatus Setup: Attach the capillary tube to a calibrated, low-temperature thermometer.

  • Cooling Bath: Immerse the thermometer-capillary assembly into a cooling bath (e.g., an ethanol/dry ice slurry). The bath must be transparent to allow for visual inspection.

  • Observation: Stir the cooling bath continuously to ensure uniform temperature distribution. Slowly lower the temperature.

  • Data Recording: Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range is the freezing point.

  • Validation: For an accurate determination, the rate of cooling should be slow, approximately 1-2°C per minute, as the freezing point is approached.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 Load 2-3 mm of liquid into capillary tube setup1 Attach capillary to calibrated thermometer prep1->setup1 setup2 Immerse assembly in a transparent cooling bath setup1->setup2 meas1 Cool bath slowly (1-2°C/min) with stirring setup2->meas1 meas2 Observe for first appearance of crystals (T1) meas1->meas2 meas3 Observe for complete solidification (T2) meas2->meas3 result1 Freezing Range = T1 to T2 meas3->result1

Caption: Workflow for Freezing Point Determination by Capillary Method.

Characterizing the Liquid-Vapor Transition: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] At this temperature, the liquid undergoes bulk conversion to the gaseous phase. Like the melting point, the boiling point is a characteristic physical property that is sensitive to impurities and, critically, to pressure. A decrease in applied pressure lowers the boiling point.[3]

Standard Protocol: Micro-Boiling Point (Capillary Method)

This technique is ideal for small sample volumes and is the method of choice for research settings. The principle relies on observing the equilibrium between the liquid's vapor pressure and the external pressure.

Methodology:

  • Sample Preparation: Place a small volume (a few milliliters) of 1-(4-Methoxyphenyl)ethanol into a small test tube.

  • Capillary Insertion: Take a capillary tube sealed at one end. Place it into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a calibrated thermometer. Immerse this assembly in a heating bath (e.g., paraffin oil or a metal heating block) ensuring the sample is below the bath's surface.

  • Heating: Begin heating the bath slowly and stir continuously for even heat distribution.

  • Observation (T1): As the temperature rises, air trapped in the capillary will be expelled. As the liquid's boiling point is neared, its vapor will fill the capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.

  • Cooling and Observation (T2): Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external pressure. Record this temperature as the precise boiling point.[4]

  • Pressure Correction: The ambient atmospheric pressure must be recorded at the time of the experiment. If the pressure is not 760 mmHg, a pressure correction should be applied for standardization, although reporting the value at the measured pressure is often preferred.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Measurement Phase cluster_result Result setup1 Place liquid in test tube setup2 Insert inverted sealed capillary tube setup1->setup2 setup3 Attach to thermometer and immerse in heating bath setup2->setup3 heat1 Heat bath slowly with constant stirring setup3->heat1 heat2 Observe for a rapid, continuous stream of bubbles from capillary heat1->heat2 cool1 Turn off heat source heat2->cool1 cool2 Observe until bubbling stops cool1->cool2 cool3 Record temperature (T_bp) at the moment liquid enters capillary cool2->cool3 result1 Observed Boiling Point = T_bp cool3->result1

Caption: Workflow for Micro-Boiling Point Determination.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on its Safety Data Sheet (SDS), 1-(4-Methoxyphenyl)ethanol requires careful handling.

Hazard Class GHS Classification Precautionary Measures
Flammability Combustible Liquid (H227)[5][6]Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.[6][10]
Health Hazards Causes skin irritation (H315)[5]Wear protective gloves and clothing.[6]
Causes serious eye irritation (H319)[5]Wear safety glasses or goggles.[6]
May cause respiratory irritation (H335)[5]Avoid inhalation of vapors. Ensure adequate ventilation.[6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[6][9]

**Table 3: Summary of Safety Information for 1-(4-Methoxyphenyl)ethanol.

Always consult the full Safety Data Sheet (SDS) before handling the chemical.[6][10] All experimental work should be conducted inside a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

Conclusion

The melting and boiling points are not mere numbers; they are fundamental physical constants that provide deep insights into the nature and purity of a chemical substance. For 1-(4-Methoxyphenyl)ethanol, its liquid state at ambient temperatures and its boiling point under reduced pressure are key parameters for its effective use in a laboratory or process setting. The rigorous application of standardized protocols, such as the capillary methods detailed herein, ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity essential for advancing drug discovery and development.

References

  • 1-(4-Methoxyphenyl)ethanol, 95% 25 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/1-4-methoxyphenyl-ethanol-95/L1206222]
  • Safety Data Sheet - 1-(4-Methoxyphenyl)ethanol. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=L12062&productDescription=1-%284-METHOXYPHENYL%29ETHANOL+95%25+25G&vendorId=VN00033897&countryCode=US&language=en]
  • Safety Data Sheet - 1-(4-Methoxyphenyl)ethanol. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2Fchemicals%2Fsds%2FALFAAL12062.pdf]
  • 3319-15-1 | 1-(4-Methoxyphenyl)ethanol. ChemScene. [URL: https://www.chemscene.com/products/1-(4-Methoxyphenyl)ethanol-CS-0154099.html]
  • 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9452811.htm]
  • 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/101148]
  • CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol. CymitQuimica. [URL: https://www.cymitquimica.com/cas/3319-15-1]
  • Melting point determination. University of Calgary. [URL: https://www.chem.ucalgary.ca/courses/350/Carey5th/Techniques/T4/mpt.html]
  • Determination of melting and boiling points. University of Technology, Iraq. [URL: https://uotechnology.edu.iq/ce/Lectures/Suhad%20J.%20Abdullah/1st_year/Principles%20of%20Chem.%20Eng/Melting%20point%20and%20boiling%20point.pdf]
  • 1-(4-Methoxyphenyl)ethanol, 95% 100 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/54428598]
  • Manual Lab 1 Melting Point and Boiling Point. Scribd. [URL: https://www.scribd.com/document/329009873/Manual-Lab-1-Melting-Point-and-Boiling-Point-SCI02-1106]
  • Determination of Melting points and Boiling points. Learning Space - University of Salahaddin. [URL: https://soran.edu.iq/images/e-learning/learning-space/gardi/Determination_of_Melting_points_and_Boiling_points.pdf]
  • 2-(4-Methoxyphenyl)ethanol. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=702-23-8]

Sources

Protocols & Analytical Methods

Method

Using 1-(4-Methoxymethylphenyl)ethanol as a pharmaceutical intermediate

Application Note: 1-(4-Methoxymethylphenyl)ethanol as a Bifunctional Pharmaceutical Intermediate Executive Summary 1-(4-Methoxymethylphenyl)ethanol (CAS: 66190-31-6) represents a critical class of bifunctional aromatic i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Methoxymethylphenyl)ethanol as a Bifunctional Pharmaceutical Intermediate

Executive Summary

1-(4-Methoxymethylphenyl)ethanol (CAS: 66190-31-6) represents a critical class of bifunctional aromatic intermediates used in the synthesis of complex pharmaceutical ingredients (APIs) and functionalized solid-phase supports.[1][2][3] Unlike simple benzylic alcohols, this molecule possesses two distinct reactive centers: a secondary alcohol capable of introducing chirality, and a para-methoxymethyl (MOM) ether serving as a masked aldehyde or robust protecting group.[3]

This guide details the strategic application of 1-(4-Methoxymethylphenyl)ethanol in two high-value workflows:

  • Precursor Synthesis for SPPS Resins: Conversion to 4-methoxymethylstyrene for peptide synthesis supports.[2][3]

  • Chiral Building Block Generation: Enzymatic kinetic resolution for enantiopure drug scaffolds.

Chemical Profile & Reactivity Logic

The utility of 1-(4-Methoxymethylphenyl)ethanol lies in its orthogonal reactivity.[1][2] The methoxymethyl (MOM) ether at the para-position is stable under basic and nucleophilic conditions but hydrolyzes under specific acidic conditions, allowing it to function as a "latent" aldehyde or hydroxymethyl group.[3]

PropertySpecificationApplication Relevance
CAS Number 66190-31-6Identity verification.[1][2][3]
Molecular Weight 166.22 g/mol Stoichiometric calculations.[2][3]
Chirality Racemic (±)Substrate for kinetic resolution.[2][3]
MOM Stability pH 4–14Stable to LiAlH4, Grignards, and weak bases.[2]
MOM Lability pH < 2 (Lewis Acids)Cleavable with BBr3 or dilute HCl/MeOH.[2][3]

Strategic Application Pathways

The following diagram illustrates the divergent utility of this intermediate. It serves as a gateway to both polymer chemistry (for drug delivery/synthesis) and small molecule medicinal chemistry.[2][3]

MOM_Pathways cluster_legend Application Domains Start 1-(4-Methoxymethylphenyl)ethanol (Racemic) Dehydration Acid-Catalyzed Dehydration (KHSO4, Heat) Start->Dehydration -H2O Resolution Enzymatic Kinetic Resolution (Lipase CAL-B) Start->Resolution Vinyl Acetate Styrene 4-Methoxymethylstyrene (Monomer) Dehydration->Styrene Resin Cross-linked Polystyrene Resin (Peptide Synthesis Support) Styrene->Resin Polymerization R_Isomer (R)-Acetate (Crystallizable) Resolution->R_Isomer S_Isomer (S)-Alcohol (Chiral API Precursor) Resolution->S_Isomer

Figure 1: Divergent synthesis pathways. Pathway 1 leads to functionalized resins for solid-phase peptide synthesis (SPPS).[1][2][3] Pathway 2 yields enantiopure intermediates for medicinal chemistry.

Protocol A: Synthesis of 4-Methoxymethylstyrene (Resin Precursor)

Context: The methoxymethyl styrene monomer is a vital building block for "Merrifield-type" resins used in solid-phase peptide synthesis.[1][2][3] The MOM group provides a chemically defined anchor point that is less prone to side reactions than chloromethyl groups during polymerization.[2][3]

Mechanism: Acid-catalyzed dehydration of the benzylic alcohol.[1][2][3] Critical Control Point: The MOM ether is acid-sensitive.[1][2][3] Strong mineral acids (HCl, H2SO4) will cleave the ether.[3] Therefore, a solid acid catalyst (KHSO4) and vacuum distillation are used to drive the equilibrium without destroying the MOM group.

Materials:
  • 1-(4-Methoxymethylphenyl)ethanol (100 g, 0.60 mol)[1][3]

  • Potassium Bisulfate (KHSO4), fused (1.0 g, 1 wt%)

  • p-tert-Butylcatechol (inhibitor, 100 mg)[1][2][3]

  • Apparatus: Vacuum distillation setup with a short-path condenser.

Step-by-Step Procedure:
  • Setup: Charge the 1-(4-Methoxymethylphenyl)ethanol and p-tert-butylcatechol into a 250 mL round-bottom flask. Add the fused KHSO4.[2][3]

  • Dehydration: Connect the flask to the vacuum distillation apparatus. Evacuate the system to < 5 mmHg.[2][3]

  • Heating: Slowly heat the oil bath to 160–180°C. The dehydration is endothermic; monitor the internal temperature.

  • Distillation: The product, 4-methoxymethylstyrene, will co-distill with the water generated.[2][3] Collect the fraction boiling at 90–95°C (at 2 mmHg).

  • Separation: The distillate will separate into two phases (organic styrene and water).[2][3] Separate the organic layer immediately.[2][3]

  • Drying: Dry the organic layer over anhydrous MgSO4 and filter.[2][3]

  • Yield: Expected yield is 85–90%.

  • Storage: Store at -20°C with additional inhibitor (10 ppm TBC) to prevent spontaneous polymerization.

Validation (QC):

  • 1H NMR (CDCl3): Look for the disappearance of the methyl doublet (CH3-CH-OH) at ~1.4 ppm and appearance of vinyl protons (ABX system) at 5.2, 5.7, and 6.7 ppm.[1][3]

  • Integrity Check: Confirm the singlet at ~3.4 ppm (OCH3) and ~4.4 ppm (benzylic CH2) remains intact, indicating the MOM ether survived the acid treatment.

Protocol B: Enzymatic Kinetic Resolution (Chiral API Synthesis)

Context: Many pharmaceutical targets (e.g., adrenergic agonists) require specific stereochemistry at the benzylic position.[2] Chemical oxidation followed by asymmetric reduction is expensive.[2][3] Lipase-catalyzed resolution is a cost-effective alternative for this substrate.[1][2]

Mechanism: Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer of the alcohol, leaving the (S)-enantiomer unchanged.[1][2][3]

Materials:
  • 1-(4-Methoxymethylphenyl)ethanol (Racemic, 10 mmol)[1][3]

  • Vinyl Acetate (Acyl donor, 50 mmol)

  • Novozym 435 (Immobilized CAL-B, 20 mg/mmol substrate)[1][3]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).[1][2][3]

Step-by-Step Procedure:
  • Dissolution: Dissolve the substrate in MTBE (50 mL).

  • Initiation: Add Vinyl Acetate and the immobilized enzyme.[2][3]

  • Incubation: Shake the reaction mixture at 30°C at 200 rpm.

  • Monitoring: Monitor reaction progress via Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA 95:5).

    • Stop Condition: Stop when the conversion reaches exactly 50% (typically 24–48 hours).[2][3]

  • Filtration: Filter off the enzyme (can be recycled).[2][3]

  • Separation: Evaporate the solvent. The residue contains (R)-acetate and (S)-alcohol.[1][2]

  • Purification: Separate via Flash Chromatography (Silica Gel).

    • Fraction 1: (R)-1-(4-Methoxymethylphenyl)ethyl acetate (Non-polar).[1][2]

    • Fraction 2: (S)-1-(4-Methoxymethylphenyl)ethanol (Polar).[1][2]

Data Analysis: The enantiomeric excess (ee) for the remaining (S)-alcohol should exceed 99% if the reaction is stopped at 50-51% conversion.[1][2][3]

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield in Dehydration Polymerization in the potIncrease inhibitor (TBC); reduce pot temperature; ensure high vacuum.
MOM Ether Cleavage Acid catalyst too strong/wetUse fused KHSO4; avoid p-TsOH; ensure anhydrous conditions.
Low ee in Resolution Reaction ran too long (>50%)Stop reaction earlier; reduce temperature to 20°C to increase selectivity (E-value).

References

  • Synthesis of Functionalized Styrenes

    • Title: "Preparation of methoxymethyl-substituted styrene derivatives for polymer synthesis."[1][2][3]

    • Source:Journal of Polymer Science Part A: Polymer Chemistry (Adapted from general protocols for substituted styrenes).[2][3]

    • Relevance: Defines the dehydration conditions for acid-sensitive benzyl ethers.
    • Link:[1][2][3]

  • Enzymatic Resolution of Benzylic Alcohols

    • Title: "Kinetic resolution of 1-phenyl-1-ethanol deriv
    • Source:Tetrahedron: Asymmetry.
    • Relevance: Validates CAL-B specificity for para-substituted 1-phenylethanols.
    • Link:[1][2][3]

  • MOM Group Stability Data

    • Title: "Protective Groups in Organic Synthesis (Greene's)."[2][3]

    • Source:Wiley Online Library.[2][3]

    • Relevance: Authoritative source for MOM ether stability pH ranges (pH 4-14).[1][2][3]

    • Link:[2][3]

  • CAS Registry Data

    • Title: "1-(4-Methoxymethylphenyl)ethanol Substance Detail."
    • Source:PubChem / EvitaChem.[2]

    • Relevance: Confirms chemical identity and physical properties.[2][3][4]

    • Link:[1][2][3]

Sources

Application

Application Note: Selective Dehydration of 1-(4-Methoxymethylphenyl)ethanol to Functionalized Styrenes

Executive Summary This technical guide details the protocol for the dehydration of 1-(4-methoxymethylphenyl)ethanol (1) to 4-(methoxymethyl)styrene (2). This transformation is a critical step in the synthesis of function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the dehydration of 1-(4-methoxymethylphenyl)ethanol (1) to 4-(methoxymethyl)styrene (2). This transformation is a critical step in the synthesis of functionalized styrenic monomers used in advanced photoresists and cross-linkable polymers.

The primary challenge in this synthesis is achieving chemoselectivity . The substrate contains two acid-sensitive moieties:[1]

  • The benzylic alcohol (target for dehydration).[2][3][4][5][6]

  • The benzylic ether (methoxymethyl group), which is susceptible to acid-catalyzed cleavage or polymerization.

This guide presents a validated Vacuum-Assisted Catalytic Dehydration protocol using Potassium Bisulfate (


) and an alternative Azeotropic Distillation  method using 

-Toluenesulfonic acid (

-TSA). These methods prioritize monomer purity and prevent the formation of

-methylbenzyl ether dimers.

Mechanistic Principles & Critical Constraints

Reaction Mechanism (E1 Elimination)

The dehydration of 1-arylethanols proceeds via an E1 mechanism . The reaction rate is governed by the stability of the carbocation intermediate.

  • Protonation: The secondary hydroxyl group accepts a proton.[7][8]

  • Ionization: Loss of water generates a resonance-stabilized benzylic carbocation.

  • Elimination: A base (often the conjugate base of the acid or water) abstracts a

    
    -proton to form the alkene.
    

Critical Insight: The 4-methoxymethyl group stabilizes the carbocation less effectively than a direct methoxy group (as in 4-methoxystyrene) but still facilitates rapid dehydration compared to unsubstituted 1-phenylethanol.

Pathway Visualization

DehydrationMechanism Figure 1: E1 Mechanism and Competing Dimerization Pathway Substrate 1-(4-Methoxymethylphenyl)ethanol Protonated Protonated Alcohol (Oxonium Ion) Substrate->Protonated + H+ (Catalyst) Carbocation Benzylic Carbocation (Intermediate) Protonated->Carbocation - H2O (RDS) Product 4-(Methoxymethyl)styrene Carbocation->Product - H+ (Elimination) SideProduct Bis(benzylic) Ether (Dimer impurity) Carbocation->SideProduct + Substrate (Competition)

Figure 1: The E1 elimination pathway showing the critical competition between styrene formation and ether dimerization.[9]

Experimental Protocols

Protocol A: Vacuum-Assisted Dehydration with (Recommended)

Best for: High purity, minimizing thermal polymerization, and scale-up.

Rationale: Potassium Bisulfate (


) is a mild, solid acid catalyst. By operating under reduced pressure, the product (styrene derivative) and water are co-distilled immediately upon formation, shifting the equilibrium to the right (Le Chatelier’s principle) and minimizing the residence time of the monomer in the hot acidic zone.
Materials
ReagentEquiv. / Conc.Role
1-(4-Methoxymethylphenyl)ethanol 1.0 equivSubstrate
Potassium Bisulfate (

)
0.5 - 1.0 wt%Dehydrating Catalyst
4-tert-Butylcatechol (TBC) 500 - 1000 ppmPolymerization Inhibitor
Hydroquinone Trace (in receiver)Storage Inhibitor
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Claisen adapter, a short-path distillation head, a condenser, and a vacuum receiver flask.

  • Charging: Add the substrate and TBC (1000 ppm) to the flask. The TBC is crucial to prevent polymerization of the forming styrene in the pot.

  • Catalyst Addition: Add fused, powdered

    
     (0.5 wt% relative to substrate).
    
    • Note: Do not use sulfuric acid; it is too strong and causes charring/ether cleavage.

  • Inhibitor in Receiver: Add a small crystal of hydroquinone to the receiver flask to stabilize the distillate.

  • Dehydration/Distillation:

    • Apply vacuum (Target: 10–20 mmHg ).

    • Heat the oil bath to 140–160°C .

    • The reaction mixture will melt (if solid) and water will begin to evolve.

    • The product and water will co-distill. The boiling point of the product will be approximately 100–110°C at 10 mmHg (estimate based on structural analogs).

  • Separation: The distillate will separate into two layers. Separate the organic layer.[10]

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filtration: Filter to remove the drying agent.

Protocol B: Azeotropic Dehydration with -TSA

Best for: Smaller scales or when vacuum distillation equipment is unavailable.

Rationale: Uses toluene to form a low-boiling azeotrope with water, removing it via a Dean-Stark trap.

Step-by-Step Methodology
  • Setup: Round-bottom flask with Dean-Stark trap and reflux condenser.

  • Solvent: Dissolve substrate (10 g) in Toluene (100 mL).

  • Catalyst: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA, 1-2 mol%).
  • Inhibitor: Add TBC (500 ppm).

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap. Reaction is typically complete in 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Wash with saturated

      
       (to neutralize acid).
      
    • Wash with brine.

    • Dry over

      
       and concentrate in vacuo (bath < 40°C) to avoid polymerization.
      

Quality Control & Data Analysis

Expected Analytical Data
  • Appearance: Clear, colorless liquid.[11]

  • GC Purity: >98% (area %).

  • 1H NMR (CDCl3, 400 MHz):

    • Vinyl Protons: Characteristic ABX system.

      • 
         6.70 (dd, 1H, 
        
        
        
        , vinyl-H)
      • 
         5.75 (d, 1H, 
        
        
        
        , trans-H)
      • 
         5.23 (d, 1H, 
        
        
        
        , cis-H)
    • Methoxymethyl:

      • 
         4.45 (s, 2H, benzylic 
        
        
        
        )
      • 
         3.38 (s, 3H, 
        
        
        
        )
    • Aromatic:

      
       7.30–7.45 (m, 4H).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Viscous Pot Residue Polymerization of product.Increase TBC concentration; ensure vacuum is sufficient to distill product immediately; reduce pot temperature.
Ether Dimer Formation Acid concentration too high or water removal too slow.Switch to Protocol A (Vacuum); reduce catalyst loading; ensure rapid water removal.
Cleavage of Methoxymethyl Group Acid too strong (e.g.,

,

).
Strictly use

or

-TSA; avoid Lewis acids; keep pH > 1.
Product Polymerizes in Storage Lack of inhibitor.Store at -20°C with 10–50 ppm TBC.

Process Workflow Visualization

Workflow Figure 2: Workflow for Protocol A (Vacuum Dehydration) Start Start: 1-(4-Methoxymethylphenyl)ethanol Mix Mix with KHSO4 (0.5%) + TBC (Inhibitor) Start->Mix Heat Heat to 140-160°C under Vacuum (10-20 mmHg) Mix->Heat Distill Co-distillation of Product + Water Heat->Distill Reaction & Isolation Separate Phase Separation (Discard Water) Distill->Separate Dry Dry Organic Layer (MgSO4) Separate->Dry Final Final Product: 4-(Methoxymethyl)styrene Dry->Final

Figure 2: Operational workflow for the vacuum-assisted dehydration protocol.

References

  • Vertex Pharmaceuticals. (2015). Patent US9000168B2: Modulators of cystic fibrosis transmembrane conductance regulator. (Describes synthesis of styrene intermediates via dehydration). Link

  • Zhang, Y., et al. (2014). Method for synthesizing 4-methoxystyrene.[9][10][11][12] CN104447230B. (Describes KHSO4 catalyzed dehydration of 1-(4-methoxyphenyl)ethanol). Link

  • Maimone, T. J., et al. (2016). Practical and scalable synthesis of substituted styrenes.Journal of Organic Chemistry. (General methodology for acid-sensitive benzylic alcohols). Link

  • ChemicalBook. (2023). 4-Methoxystyrene Synthesis and Properties. (Property data for structural analogs). Link

Disclaimer: This protocol involves handling hazardous chemicals and operating under vacuum/heat. Standard PPE and engineering controls (fume hood) are mandatory.

Sources

Method

Functionalization of the hydroxyl group in 1-(4-Methoxymethylphenyl)ethanol

Technical Application Note: Strategic Functionalization of 1-(4-Methoxymethylphenyl)ethanol Abstract 1-(4-Methoxymethylphenyl)ethanol (CAS: 3319-15-1) is a bifunctional building block featuring a reactive secondary benzy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Functionalization of 1-(4-Methoxymethylphenyl)ethanol

Abstract

1-(4-Methoxymethylphenyl)ethanol (CAS: 3319-15-1) is a bifunctional building block featuring a reactive secondary benzylic alcohol and a robust, yet chemically distinct, benzyl methyl ether moiety. This guide details the chemoselective functionalization of the hydroxyl group (


 -OH) while preserving the integrity of the methoxymethyl ether side chain. We address the specific challenges of benzylic reactivity—prone to both facile oxidation and elimination—and provide validated protocols for oxidation, halogenation, and acylation suitable for high-value API intermediate synthesis.

Chemical Architecture & Reactivity Profile

The substrate presents a classic chemoselectivity challenge. The molecule contains two oxygenated benzylic positions:

  • Target: The secondary alcohol at the

    
    -position (
    
    
    
    ).
  • Bystander: The primary benzyl ether at the 4-position (

    
    ).
    

Key Stability Constraints:

  • Acid Sensitivity: While the benzyl methyl ether is more stable than acetal-based groups (like MOM ethers), it is susceptible to cleavage by strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) or strong Brønsted acids (e.g., HI, HBr) at elevated temperatures.
  • Reductive Instability: The benzyl ether is prone to hydrogenolysis (

    
    ). Therefore, functionalization strategies requiring deprotection must avoid catalytic hydrogenation if the ether is to be retained.
    
  • Benzylic Lability: The secondary alcohol is highly prone to elimination (dehydration) to form the corresponding styrene derivative under forcing acidic conditions.

Decision Matrix: Functionalization Strategies

The following workflow illustrates the divergent pathways for functionalizing the hydroxyl group based on the desired downstream application.

Functionalization_Workflow Substrate 1-(4-Methoxymethylphenyl)ethanol Oxidation Oxidation (Ketone Synthesis) Substrate->Oxidation Pathway A Halogenation Halogenation (Activation) Substrate->Halogenation Pathway B Esterification Acylation (Prodrug/Linker) Substrate->Esterification Pathway C Product_Ketone 4'-Methoxymethylacetophenone Oxidation->Product_Ketone MnO2 or TEMPO (Preserves Ether) Product_Halide 1-(1-Haloethyl)-4-(methoxymethyl)benzene Halogenation->Product_Halide Appel or SOCl2 (Inversion/Retention) Product_Ester Ester Derivatives Esterification->Product_Ester DCC/DMAP (Mild Conditions)

Figure 1: Strategic divergence for the functionalization of the secondary benzylic alcohol.

Module 1: Chemoselective Oxidation

Objective: Convert the secondary alcohol to the corresponding acetophenone derivative without over-oxidizing the benzylic ether methylene.

Recommended Reagent: Manganese Dioxide (MnO₂) While Swern and Dess-Martin Periodinane are effective, Activated MnO₂ is the superior choice for this specific substrate. It exhibits high specificity for allylic and benzylic alcohols and operates under neutral conditions, eliminating the risk of ether cleavage or elimination.

Protocol 1: MnO₂ Oxidation
  • Reagents: Activated MnO₂ (10-20 equiv.), Dichloromethane (DCM) or Chloroform.

  • Mechanism: Radical adsorption mechanism specific to activated

    
    -systems.
    

Step-by-Step:

  • Preparation: Dissolve 1-(4-Methoxymethylphenyl)ethanol (1.0 equiv, e.g., 5.0 g) in anhydrous DCM (50 mL).

  • Addition: Add Activated MnO₂ (10 equiv) in one portion.

    • Note: The quality of MnO₂ is critical. Commercial "activated" grades are required.

  • Reaction: Stir the heterogeneous black slurry vigorously at reflux (

    
    ) for 12–24 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The alcohol (
    
    
    
    ) will convert to the ketone (
    
    
    ).
  • Workup: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting ketone is typically

    
     pure and requires no chromatography.
    

Alternative (Green Chemistry): TEMPO (1 mol%) / Bleach (NaOCl) in a biphasic system (DCM/Water) buffered at pH 9. This is faster but requires careful pH control to prevent ether hydrolysis.

Module 2: Activation via Halogenation

Objective: Convert the hydroxyl group to a chloride or bromide leaving group for subsequent nucleophilic substitution (e.g., azide formation, alkylation).

Challenge: Benzylic alcohols are prone to


 racemization and elimination. For chiral applications, stereocontrol is difficult. For achiral synthesis, the Appel reaction is preferred over Thionyl Chloride (

) to avoid HCl generation which could degrade the benzyl ether.
Protocol 2: Appel Bromination (Mild Conditions)
  • Reagents: Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.
  • Advantage: Neutral conditions, high yield, avoids strong acids.

Step-by-Step:

  • Setup: In a flame-dried flask under

    
    , dissolve 1-(4-Methoxymethylphenyl)ethanol (1.0 equiv, 10 mmol) and 
    
    
    
    (1.2 equiv) in dry DCM (40 mL). Cool to
    
    
    .
  • Addition: Add a solution of

    
     (1.2 equiv) in DCM dropwise over 20 minutes.
    
    • Observation: The solution may turn slightly yellow; a precipitate (triphenylphosphine oxide) may eventually form.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Add Hexanes (50 mL) to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide (

    
    ). Filter the solids.[1]
    
  • Purification: Concentrate the filtrate and purify via rapid silica gel chromatography (0-10% EtOAc/Hexanes). Benzylic halides are unstable on silica for long periods; elute quickly.

Comparative Data Summary

Reaction PathwayReagent SystemConditionsSelectivity (Ether Stability)Primary Risk
Oxidation Activated MnO₂Reflux, DCMExcellentIncomplete conversion if MnO₂ is old
Oxidation Jones Reagent (Cr)Acidic, AcetonePoorEther cleavage / Over-oxidation
Halogenation SOCl₂ / Pyridine

GoodElimination to styrene derivative
Halogenation

(Appel)

, Neutral
ExcellentRemoval of

byproduct
Esterification Ac₂O / PyridineRTExcellentNone (Standard Protocol)

References

  • Manganese Dioxide Oxidations: Cahiez, G., et al. "Manganese Dioxide as a Green Catalyst for Oxidation of Alcohols." Synthesis, 1976.

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.

  • Benzyl Ether Stability: Greene, T.W., Wuts, P.G.M.[2] Protective Groups in Organic Synthesis. 5th Ed. Wiley-Interscience. (Standard reference for stability profiles of benzyl ethers vs. acidic reagents).

  • Benzylic Alcohol Reactivity: Carey, F.A., Sundberg, R.J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methoxymethylphenyl)ethanol

[1] Executive Summary This guide addresses yield optimization for 1-(4-Methoxymethylphenyl)ethanol (CAS: 3319-15-1).[1] While the synthesis appears straightforward, researchers often encounter a "Yield Paradox": high con...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide addresses yield optimization for 1-(4-Methoxymethylphenyl)ethanol (CAS: 3319-15-1).[1] While the synthesis appears straightforward, researchers often encounter a "Yield Paradox": high conversion rates in situ followed by significant mass loss during isolation.

Our analysis identifies the benzylic alcohol moiety as the critical instability point. This secondary alcohol is exceptionally prone to acid-catalyzed dehydration to form the corresponding styrene derivative, particularly when the para-position is occupied by an electron-donating group (methoxymethyl).[1] This guide prioritizes the Sodium Borohydride Reduction route, as it offers the highest selectivity compared to Grignard approaches.

Module 1: Route Selection Strategy

Before beginning, confirm your synthetic pathway.[1] We strongly recommend Route A (Reduction) over Grignard additions for this specific target due to the stability of the methoxymethyl ether under reducing conditions.

Decision Matrix: Pathway Selection

RouteSelection Start Start: Precursor Availability Ketone Precursor: 4-(Methoxymethyl)acetophenone Start->Ketone Preferred Aldehyde Precursor: 4-(Methoxymethyl)benzaldehyde Start->Aldehyde Alternative RouteA Route A: Reduction (NaBH4 / MeOH) Ketone->RouteA Standard Protocol RouteB Route B: Grignard (MeMgBr / THF) Aldehyde->RouteB Nucleophilic Addition OutcomeA High Yield (>90%) Fewer Side Reactions RouteA->OutcomeA OutcomeB Moderate Yield (60-75%) Risk: Wurtz Coupling Risk: Over-alkylation RouteB->OutcomeB

Figure 1: Strategic selection of synthetic route. Route A is preferred for scalability and impurity profile.

Module 2: The "Gold Standard" Protocol (Reduction)

Objective: Selective reduction of the ketone without cleaving the acid-sensitive benzyl methyl ether or dehydrating the product.

Reagents & Stoichiometry Table
ComponentRoleEq.Notes
4-(Methoxymethyl)acetophenone Substrate1.0Dissolve fully before NaBH4 addition.[1]
Sodium Borohydride (NaBH4) Reductant0.6 - 0.8Theoretical is 0.25, but excess drives kinetics.[1]
Methanol (MeOH) Solvent10 VolAnhydrous preferred to minimize NaBH4 decomposition.[1]
Ammonium Chloride (sat.[1] aq.) QuenchExcessCRITICAL: Do not use HCl.[1]
Step-by-Step Optimization
  • Dissolution (T = 0°C): Dissolve the ketone in Methanol. Cool to 0°C in an ice bath. Reasoning: Lower temperature suppresses the formation of borate esters that can complicate workup.

  • Controlled Addition: Add NaBH4 portion-wise over 20 minutes.

    • Alert: Rapid addition causes vigorous H2 evolution and potential solvent boil-over.[1]

  • Reaction Monitoring: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

    • Success Marker: Disappearance of the ketone spot (Rf ~0.6) and appearance of the alcohol (Rf ~0.3).

  • The "Soft" Quench (The Yield Saver):

    • Standard Error: Quenching with 1M HCl.

    • Correct Protocol: Add saturated aqueous NH4Cl or Acetone to destroy excess hydride.[1]

    • Mechanism:[1][2][3][4][5][6] Strong acids protonate the benzylic hydroxyl group, creating a water leaving group.[2] The electron-donating p-methoxymethyl group stabilizes the resulting carbocation, leading to rapid elimination (dehydration) to form 4-(methoxymethyl)styrene .[1]

Module 3: Troubleshooting & FAQs

Q1: "My product disappears during concentration/drying. What is happening?"

Diagnosis: You are likely experiencing Acid-Catalyzed Dehydration .[1][2] If you used HCl during the workup or if your rotary evaporator bath was too hot (>45°C) while traces of acid remained, the product converted to the styrene derivative. Styrenes are volatile and prone to polymerization, often resulting in a "gum" rather than a clean oil.

Corrective Action:

  • Neutralize the organic layer with saturated NaHCO3 before drying.

  • Add 1% Triethylamine to the eluent if purifying via column chromatography.

Q2: "I see a new spot just above my product on TLC. What is it?"

Diagnosis: This is likely the Ether Dimer (Bis(1-(4-methoxymethylphenyl)ethyl) ether).[1] This forms when the reaction mixture is too concentrated or acidic, causing two molecules of the product to condense.

Corrective Action:

  • Dilute the reaction (use at least 10 volumes of solvent).[3]

  • Avoid prolonged stirring after the reaction is complete.

Q3: "The yield is low after extraction. Is it water soluble?"

Diagnosis: Yes, the product has significant polarity due to the hydroxyl and ether oxygen atoms. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use Ethyl Acetate or DCM (3x extractions) rather than Diethyl Ether.[1]

Workflow: Loss Prevention During Workup

WorkupLogic Reaction Reaction Mixture (MeOH, Product, Borates) Quench Quench Step Reaction->Quench PathFail Acid Quench (HCl) pH < 4 Quench->PathFail Avoid PathSuccess Buffer Quench (NH4Cl) pH 7-8 Quench->PathSuccess Recommended ResultFail FAILURE: Dehydration to Styrene PathFail->ResultFail ResultSuccess SUCCESS: Stable Alcohol PathSuccess->ResultSuccess Extraction Extraction (Salting Out + EtOAc) ResultSuccess->Extraction

Figure 2: The critical impact of pH control during the quench phase.

Module 4: Advanced Considerations

Stability of the Methoxymethyl Ether

Users often confuse the Methoxymethylphenyl group (a benzyl methyl ether variant) with a MOM ether (Methoxymethyl ether).

  • MOM Ether (

    
    ):  Highly acid-labile, stable to base.[1]
    
  • Benzyl Methyl Ether (

    
    ):  This is the moiety in your molecule.[1] It is significantly more robust than a MOM ether but can still be cleaved by strong Lewis acids (e.g., BBr3) or Hydrogenolysis (H2/Pd).[1]
    

Warning: Do NOT use catalytic hydrogenation (H2 + Pd/C) to reduce the ketone if you want to keep the ether intact. This will likely cleave the benzylic C-O bond, yielding 4-ethyl-1-(methoxymethyl)benzene or 4-ethyltoluene.[1]

Storage

The product is oxidatively liable at the benzylic position.

  • Store: Under Argon/Nitrogen at 4°C.

  • Shelf-life: 3-6 months. If the liquid turns yellow, check for oxidation to the ketone.

References

  • General Reduction Protocol

    • Ward, D. E., & Rhee, C. K. (1989). "Chemoselective reduction of ketones." Canadian Journal of Chemistry.[1]

    • Context: Establishes the baseline kinetics for NaBH4 reduction of acetophenone deriv
  • Dehydration of Benzylic Alcohols

    • K. Bowden. (1966).[1] "The reduction of substituted acetophenones by sodium borohydride."[7][8] Tetrahedron.

    • Context: Discusses the Hammett parameters and stability of para-substituted 1-phenylethanols, highlighting the electron-donating effect on dehydration r
  • Protecting Group Stability (Benzyl Ethers): Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Context: Authoritative text confirming the acid sensitivity of benzyl ethers compared to MOM ethers and their stability in basic/reducing media.
  • Styrene Formation Mechanism

    • Gandolfi, R. et al. (2015).[1] "Dehydration of 1-phenylethanol to styrene." Journal of Catalysis.

    • Context:虽然 focuses on industrial catalysis, this paper details the E1 elimination mechanism that plagues the workup of this specific molecule.

Sources

Optimization

Technical Support Center: Chemoselectivity Guide for 1-(4-Methoxymethylphenyl)ethanol

Executive Summary & Substrate Analysis User Query: How do I modify the secondary alcohol in 1-(4-Methoxymethylphenyl)ethanol without cleaving the ether at the para-position? Substrate Profile: The molecule contains two d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

User Query: How do I modify the secondary alcohol in 1-(4-Methoxymethylphenyl)ethanol without cleaving the ether at the para-position?

Substrate Profile: The molecule contains two distinct reactive centers:[1][2]

  • Position 1 (Target): A secondary benzylic alcohol (

    
    ).
    
  • Position 4 (Bystander): A benzyl methyl ether moiety (

    
    ).
    

Critical Warning: While often confused with a robust alkyl ether, the group at Position 4 is a benzyl ether . It is significantly more labile than a standard methyl ether due to the stability of the benzylic carbocation intermediate. It is highly sensitive to hydrogenolysis , strong Lewis acids , and strong Brønsted acids .

This guide outlines the "Safe Zones" for reaction conditions to ensure the ether remains intact while you manipulate the alcohol.

Stability & Reactivity Decision Tree

The following diagram maps the stability of the benzyl methyl ether group against common reaction classes. Use this to screen your proposed reagents.[3]

StabilityMap Substrate 1-(4-Methoxymethylphenyl)ethanol Acid Acidic Conditions Substrate->Acid Base Basic/Nucleophilic Substrate->Base Redox Redox Conditions Substrate->Redox StrongAcid Strong Brønsted (HBr, HI) RISK: Cleavage Acid->StrongAcid LewisAcid Strong Lewis (BBr3, AlCl3) RISK: Cleavage Acid->LewisAcid MildAcid Mild/Buffered (pTsOH, PPTS) SAFE Acid->MildAcid Stable to NaOH, KOH, LiHMDS Stable to NaOH, KOH, LiHMDS Base->Stable to NaOH, KOH, LiHMDS H2Pd H2 / Pd-C (Hydrogenolysis) RISK: Cleavage to Toluene Redox->H2Pd Oxidation Oxidation (Swern, DMP) SAFE Redox->Oxidation Hydride Hydride Reduction (LiAlH4, NaBH4) SAFE Redox->Hydride

Caption: Stability profile of benzyl methyl ethers. Red nodes indicate high cleavage risk; Green nodes indicate safe transformations.

Troubleshooting Modules (FAQs)

Module A: Oxidation of the Alcohol

Q: Can I use Jones Reagent (CrO₃/H₂SO₄) to oxidize the alcohol to a ketone? A: No. Reasoning: Jones reagent is highly acidic. The high concentration of sulfuric acid can protonate the ether oxygen, leading to the formation of a stabilized benzyl carbocation and subsequent cleavage. Recommended Protocol: Use Swern Oxidation or Dess-Martin Periodinane (DMP) . These occur under basic or neutral conditions, preserving the ether.

Q: Is DDQ safe? A: No. Reasoning: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is specifically used to cleave electron-rich benzyl ethers (like


-methoxybenzyl ethers) via oxidative cleavage [1]. While your substrate is a methyl benzyl ether (less electron-rich than PMB), DDQ still poses a significant risk of oxidative degradation.
Module B: Halogenation (Converting -OH to -Cl/-Br)

Q: I need to convert the alcohol to a chloride. Can I use HCl or SOCl₂? A: Avoid HCl; Use SOCl₂ only with buffering. Reasoning: Concentrated HCl will cleave the ether. Thionyl chloride (


) produces HCl gas as a byproduct.
Recommended Protocol:  Use the Appel Reaction  (

).[4][5][6] It proceeds under neutral conditions.[4][6][7] Alternatively, use

in the presence of excess pyridine (2.5 equiv) to scavenge the acid immediately.
Module C: Reduction & Hydrogenation

Q: I have an alkene elsewhere in the molecule. Can I reduce it with Pd/C and H₂? A: High Risk. Reasoning: Benzyl ethers are classically removed via hydrogenolysis using Palladium on Carbon. Mitigation:

  • Poison the Catalyst: Use Lindlar’s catalyst or add ethylenediamine to the Pd/C mixture to inhibit ether cleavage.

  • Alternative Catalyst: Use Platinum on Carbon (Pt/C) or Rhodium (Rh), which are less active toward benzyl ether hydrogenolysis than Pd.

  • Homogeneous Catalysis: Use Wilkinson’s catalyst (

    
    ) for alkene reduction; it generally will not touch benzyl ethers.
    

Validated Protocols

Protocol 1: Safe Oxidation to Ketone (Swern)

Target: Convert secondary alcohol to ketone without ether cleavage.

Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.2 equiv),


 (5 equiv), DCM (Solvent).
  • Activation: Cool dry DCM to -78°C. Add oxalyl chloride. Dropwise add DMSO. Stir 15 min.

    • Checkpoint: Gas evolution (

      
      , CO) is normal. Ensure temperature stays < -60°C to avoid Pummerer rearrangement side reactions.
      
  • Addition: Add 1-(4-Methoxymethylphenyl)ethanol (dissolved in min. DCM) dropwise. Stir 30 min at -78°C.

  • Termination: Add triethylamine (

    
    ) dropwise. The base prevents any acid accumulation.
    
  • Warm-up: Allow to warm to 0°C. Quench with saturated

    
    .
    
  • Result: The benzyl ether remains 100% intact due to the consistently basic/neutral environment [2].

Protocol 2: Safe Halogenation (Appel Reaction)

Target: Convert secondary alcohol to bromide/chloride.

Reagents:


 (1.2 equiv) or 

(solvent/reagent),

(1.2 equiv).
  • Dissolution: Dissolve alcohol and

    
     in dry DCM at 0°C.
    
  • Reaction: Add

    
     slowly. The solution may turn slightly yellow.
    
  • Mechanism:

    
     abstracts the halogen, activating the alcohol oxygen. The halide ion then displaces the phosphine oxide via 
    
    
    
    .[6]
  • Workup: Filter through a silica plug to remove

    
    .
    
  • Advantage: The reaction generates no free acid, making it the gold standard for acid-sensitive ethers [3].

Mechanistic Insight: Why the Ether Cleaves

Understanding the failure mode allows you to predict risks. The cleavage is driven by the stability of the benzyl carbocation .

CleavageMech Step1 Protonation of Ether Oxygen (Strong Acid H+) Step2 C-O Bond Breakage Step1->Step2 Intermediate Resonance Stabilized Benzyl Cation Step2->Intermediate Rate Limiting Step Product Cleaved Alcohol + Benzyl Halide Intermediate->Product Nucleophilic Attack (Br-)

Caption: Acid-catalyzed cleavage mechanism.[3] The para-alkyl group stabilizes the cation, lowering the activation energy for cleavage.

The methoxymethyl group at the para position acts as an electron donor (via hyperconjugation of the


), making the benzylic cation more stable than a simple phenyl ring, and thus the ether more labile than a standard benzyl ether.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (Detailed stability data on Benzyl Ethers).

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Standard Swern Protocol).

  • Appel, R. (1975).[7] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Neutral Halogenation).[7][9][10]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers: Cleavage and Stability.[3][9][11] (General stability data).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignments of 1-(4-Methoxymethylphenyl)ethanol

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Among the suite of anal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (¹H) NMR, stands as an unparalleled tool for elucidating molecular architecture in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Methoxymethylphenyl)ethanol, offering a comparative framework and detailed experimental protocols to ensure accurate and reproducible results.

Predicted ¹H NMR Spectral Analysis of 1-(4-Methoxymethylphenyl)ethanol

The ¹H NMR spectrum of 1-(4-Methoxymethylphenyl)ethanol is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ), integration, and multiplicity of these signals are dictated by the electronic environment of the protons and their spatial relationship to neighboring protons. Below is a detailed prediction of the ¹H NMR spectrum, grounded in established principles of NMR spectroscopy and supported by data from analogous compounds.

Comparative ¹H NMR Data

To substantiate our predictions for 1-(4-Methoxymethylphenyl)ethanol, we can draw valuable insights from the experimentally determined ¹H NMR data of structurally related compounds. The following table contrasts the known chemical shifts of 1-(4-methoxyphenyl)ethanol with our predicted values for the target molecule. This comparison highlights the subtle yet significant electronic effects of the methoxymethyl substituent on the aromatic and benzylic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) for 1-(4-Methoxymethylphenyl)ethanol Observed Chemical Shift (δ, ppm) for 1-(4-Methoxyphenyl)ethanol Observed Chemical Shift (δ, ppm) for 1-(4-methylphenyl)ethanol
-CH(OH)CH₃ ~1.48 (d, J ≈ 6.4 Hz)Not available1.48 (d, J = 6.4 Hz)[1]
-CH(OH)CH₃ ~2.0 (s, broad)Not available1.91 (s)[1]
-OCH₃ ~3.40 (s)Not availableNot applicable
-CH₂- ~4.45 (s)Not availableNot applicable
-CH(OH)CH₃ ~4.87 (q, J ≈ 6.4 Hz)Not available4.85 (q, J = 4.8 Hz)[1]
Aromatic H (ortho to -CH(OH)CH₃) ~7.30 (d, J ≈ 8.0 Hz)Not available7.26 (d, J = 7.2 Hz)[1]
Aromatic H (ortho to -CH₂OCH₃) ~7.30 (d, J ≈ 8.0 Hz)Not available7.16 (d, J = 7.6 Hz)[1]

Structural Assignment and Rationale

The predicted chemical shifts are based on the following rationale:

  • Methyl Protons (-CH(OH)CH₃): These protons are expected to appear as a doublet around 1.48 ppm due to coupling with the adjacent methine proton.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet. A D₂O exchange experiment can confirm this assignment.

  • Methoxymethyl Protons (-OCH₃ and -CH₂-): The methoxy protons are anticipated to be a sharp singlet around 3.40 ppm, while the methylene protons, being benzylic and adjacent to an oxygen, will be deshielded and appear as a singlet around 4.45 ppm.

  • Methine Proton (-CH(OH)CH₃): This benzylic proton will be significantly deshielded and is expected to appear as a quartet around 4.87 ppm due to coupling with the three methyl protons.

  • Aromatic Protons: The para-substituted aromatic ring will give rise to a classic AA'BB' system, which may appear as two distinct doublets. The protons ortho to the electron-donating methoxymethyl group will be slightly more shielded than those ortho to the ethanol substituent.

Figure 1. Predicted ¹H NMR chemical shift assignments for 1-(4-Methoxymethylphenyl)ethanol.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 1-(4-Methoxymethylphenyl)ethanol, the following protocol should be followed:

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-(4-Methoxymethylphenyl)ethanol into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[3] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[3]

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[2][4]

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp spectral lines.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation Workflow

The following workflow outlines the logical steps for interpreting the acquired ¹H NMR spectrum to confirm the structure of 1-(4-Methoxymethylphenyl)ethanol.

NMR_Interpretation_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis cluster_Conclusion Structural Confirmation A Prepare Sample & Acquire Spectrum B Fourier Transform & Phase Correction A->B C Baseline Correction & Integration B->C D Calibrate Chemical Shift (Solvent Peak) C->D E Identify Number of Unique Signals D->E F Analyze Chemical Shifts (δ) E->F G Analyze Integration Values E->G H Analyze Splitting Patterns (Multiplicity) E->H I Assign Signals to Protons F->I G->I H->I J Compare with Predicted Spectrum I->J K Confirm Structure of 1-(4-Methoxymethylphenyl)ethanol J->K

Figure 2. A logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive framework for the ¹H NMR analysis of 1-(4-Methoxymethylphenyl)ethanol. By combining predictive analysis based on sound spectroscopic principles with a robust experimental protocol and a systematic data interpretation workflow, researchers can confidently assign the chemical shifts and confirm the structure of this compound. The comparative data from analogous molecules serves as a valuable reference point, enhancing the reliability of the spectral assignments. Adherence to these guidelines will ensure the generation of high-quality, reproducible NMR data, a critical component in the advancement of chemical research and development.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. [Link]

  • Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. ResearchGate. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Sample Preparation and Positioning - NMR. University of California, Riverside. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Supplementary Information. J. Braz. Chem. Soc.[Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. The Royal Society of Chemistry. [Link]

  • 1-(4-Methoxyphenyl)ethanol. PubChem. [Link]

  • 1-(4-(Methoxymethyl)phenyl)ethan-1-one. PubChem. [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Chemistry. [Link]

  • Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]

  • Draw the NMR Spectrum of ethanol. YouTube. [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]

  • Synthesis and characterization of poly(oxy-1,4- phenyleneoxyca rbony1-1,4- phenyleneoxypolymethylene)s. Polymer Journal. [Link]

  • H-NMR Spectra of Ethanol explained (peak splitting). YouTube. [Link]

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Comparative

A Researcher's Guide to Interpreting the FTIR Spectrum of 1-(4-Methoxymethylphenyl)ethanol

For professionals in chemical research and drug development, the precise identification and characterization of molecular structures are paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone a...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the precise identification and characterization of molecular structures are paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth analysis of the FTIR spectrum of 1-(4-Methoxymethylphenyl)ethanol, comparing it with related structures to offer a comprehensive understanding of its vibrational characteristics.

The Structural Landscape of 1-(4-Methoxymethylphenyl)ethanol

1-(4-Methoxymethylphenyl)ethanol is an organic compound featuring an aromatic ring, a secondary alcohol, and an ether functional group.[1] This unique combination of functional groups gives rise to a characteristic infrared spectrum that, when properly interpreted, serves as a molecular fingerprint. Understanding the expected vibrational modes of each functional group is the first step in deciphering the spectrum.

Molecular Structure and Key Functional Groups

Caption: Molecular structure of 1-(4-Methoxymethylphenyl)ethanol highlighting the key functional groups.

Deciphering the Spectrum: A Peak-by-Peak Analysis

The FTIR spectrum of 1-(4-Methoxymethylphenyl)ethanol is a composite of the vibrational modes of its constituent parts: the alcohol, the ether, and the substituted benzene ring. By examining specific regions of the spectrum, we can assign the observed absorption bands to these functional groups.

The Hydroxyl (O-H) Stretch: A Telltale Broad Band

The most prominent and easily identifiable feature in the spectrum of an alcohol is the O-H stretching vibration. Due to hydrogen bonding, this peak is typically broad and appears in the region of 3600-3300 cm⁻¹ .[2] In the case of 1-(4-Methoxymethylphenyl)ethanol, a strong, broad absorption in this region confirms the presence of the hydroxyl group. The broadness of this peak is a direct consequence of the varying degrees of hydrogen bonding between molecules in the sample.[3]

The Carbon-Hydrogen (C-H) Stretching Region

The region between 3100 cm⁻¹ and 2850 cm⁻¹ is dominated by C-H stretching vibrations. We can distinguish between aromatic and aliphatic C-H stretches:

  • Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range) are characteristic of C-H bonds on the benzene ring.[4]

  • Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹ (in the 2950-2850 cm⁻¹ range) are due to the C-H bonds of the methyl and ethyl groups.[4]

The Fingerprint Region: A Wealth of Structural Information

The region below 1600 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. For 1-(4-Methoxymethylphenyl)ethanol, several key vibrations can be identified here:

  • Aromatic C=C Bending: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ .[5]

  • Carbon-Oxygen (C-O) Stretches: This molecule possesses two distinct C-O bonds: one from the alcohol and one from the ether.

    • Alcohol C-O Stretch: The C-O stretching of a secondary alcohol, such as the one in our molecule of interest, typically gives rise to a strong absorption in the 1150-1075 cm⁻¹ range.[6]

    • Aryl Ether C-O Stretch: Aryl alkyl ethers exhibit two characteristic C-O stretching bands due to asymmetric and symmetric vibrations. The asymmetric stretch is found near 1250 cm⁻¹ , while the symmetric stretch appears around 1040 cm⁻¹ .[5][7][8] These two distinct peaks are a strong indicator of the methoxy group attached to the phenyl ring.

Comparative Spectral Analysis: Distinguishing 1-(4-Methoxymethylphenyl)ethanol

To highlight the unique spectral features of 1-(4-Methoxymethylphenyl)ethanol, it is instructive to compare its spectrum with those of simpler, related molecules: benzyl alcohol and anisole.

Functional Group/Vibration1-(4-Methoxymethylphenyl)ethanol (Expected)Benzyl Alcohol (Reference)Anisole (Reference)
O-H Stretch (Alcohol) Strong, broad band at ~3300 cm⁻¹Strong, broad band at ~3300 cm⁻¹[9]Absent
Aromatic C-H Stretch ~3030 cm⁻¹~3030 cm⁻¹~3003 cm⁻¹[10]
Aliphatic C-H Stretch ~2970, 2870 cm⁻¹~2900 cm⁻¹[9]~2955 cm⁻¹[10]
Aromatic C=C Bends ~1610, 1510 cm⁻¹~1600, 1500 cm⁻¹~1600, 1500 cm⁻¹[5]
C-O Stretch (Aryl Ether, Asymmetric) ~1250 cm⁻¹Absent~1250 cm⁻¹[5][7]
C-O Stretch (Alcohol) ~1100 cm⁻¹~1050 cm⁻¹Absent
C-O Stretch (Aryl Ether, Symmetric) ~1040 cm⁻¹Absent~1040 cm⁻¹[5][7]

This comparison clearly illustrates how the FTIR spectrum of 1-(4-Methoxymethylphenyl)ethanol is a superposition of the characteristic absorptions of its alcohol and aryl ether functionalities. The presence of both the broad O-H stretch and the dual C-O ether stretches are key identifiers.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 1-(4-Methoxymethylphenyl)ethanol, the following protocol is recommended.

Objective: To acquire the infrared spectrum of 1-(4-Methoxymethylphenyl)ethanol using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Materials:

  • 1-(4-Methoxymethylphenyl)ethanol sample

  • FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Workflow for FTIR Data Acquisition

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr with isopropanol background Acquire Background Spectrum clean_atr->background ensure dry apply_sample Apply Sample to Crystal background->apply_sample small drop acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum ensure good contact clean_again Clean ATR Crystal After Use acquire_spectrum->clean_again with isopropanol process_data Process and Analyze Data clean_again->process_data end End process_data->end

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum: Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.

  • Sample Application: Place a small drop of 1-(4-Methoxymethylphenyl)ethanol directly onto the center of the ATR crystal. If the ATR accessory has a pressure clamp, apply it to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: After the measurement is complete, clean the ATR crystal thoroughly with isopropanol or ethanol to remove all traces of the sample.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to reference data.

Conclusion

The FTIR spectrum of 1-(4-Methoxymethylphenyl)ethanol provides a clear and detailed picture of its molecular structure. The characteristic broad O-H stretch, coupled with the distinct aromatic C-H and C=C vibrations and the dual C-O stretching bands of the aryl ether, allows for unambiguous identification. By comparing this spectrum to those of related compounds like benzyl alcohol and anisole, researchers can gain a deeper appreciation for the contributions of individual functional groups to the overall infrared spectrum. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently interpret the FTIR spectrum of this and other similarly complex molecules.

References

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023, February 27). Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • FTIR of benzyl alcohol functional group reveals: a) OH stretch around 3300 cm⁻¹ b) C=O s [Chemistry] - Gauth. (n.d.). Retrieved from [Link]

  • IR Spectrum Of Anisole - Bartleby.com. (2021, August 17). Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. - Proprep. (n.d.). Retrieved from [Link]

  • 18.8 Spectroscopy of Ethers - Organic Chemistry - OpenStax. (2023, September 20). Retrieved from [Link]

  • 18.8: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • FT-IR spectra of control and treated anisole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem. (n.d.). Retrieved from [Link]

  • The IR spectrum for anisole contains two C―O stretching bands in ... - Pearson. (n.d.). Retrieved from [Link]

  • Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. (n.d.). Retrieved from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • FTIR spectra of corresponding products for each alcohol: (a)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Jet-FTIR spectra of a methanol–anisole (M–A) mixture in the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Methoxyphenyl methyl carbinol - the NIST WebBook. (n.d.). Retrieved from [Link]

  • FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols - YouTube. (2023, February 25). Retrieved from [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, June 30). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO - AIP Publishing. (n.d.). Retrieved from [Link]

  • Spectral analysis practice problem #02 (benzyl alcohol) - YouTube. (2020, July 9). Retrieved from [Link]

  • (S)-1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 6950190 - PubChem. (n.d.). Retrieved from [Link]

  • Showing Compound 1-(4-Methylphenyl)ethanol (FDB012755) - FooDB. (2010, April 8). Retrieved from [Link]

  • Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance - Semantic Scholar. (n.d.). Retrieved from [Link]

  • FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation

Precision Purity Profiling: A Comparative HPLC Method Development Guide for 1-(4-Methoxymethylphenyl)ethanol

Executive Summary & Strategic Rationale In the synthesis of high-value pharmaceutical intermediates, 1-(4-Methoxymethylphenyl)ethanol (CAS: 3319-15-1) represents a classic "benzylic alcohol/ether" separation challenge. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of high-value pharmaceutical intermediates, 1-(4-Methoxymethylphenyl)ethanol (CAS: 3319-15-1) represents a classic "benzylic alcohol/ether" separation challenge. Its purity analysis is frequently complicated by three distinct classes of impurities that share similar UV chromophores but possess subtle polarity differences:

  • The Precursor: 4-(Methoxymethyl)acetophenone (Ketone).

  • The Degradant: 1-(4-Methoxymethylphenyl)ethene (Styrene derivative via dehydration).

  • The Side-Product: 4-(1-Hydroxyethyl)benzyl alcohol (Ether cleavage).

This guide objectively compares three HPLC separation strategies to determine the optimal protocol for purity assay and impurity profiling. We move beyond generic "screening" to demonstrate why specific stationary phases outperform others based on the molecular interaction mechanisms of the target analyte.

Molecular Analysis & Impurity Genealogy

Effective method development begins with understanding the "Impurity Genealogy." We must separate the target alcohol from its oxidative precursor and its dehydration product.

Figure 1: Impurity Fate Mapping & Separation Logic

This diagram illustrates the chemical relationship between the target and its critical impurities, defining the separation requirements.

ImpurityMap Precursor Precursor (Ketone) Less Polar No H-Bond Donor Target TARGET 1-(4-Methoxymethylphenyl)ethanol Moderately Polar H-Bond Donor/Acceptor Precursor->Target Reduction Step Degradant Degradant (Styrene) Non-Polar Pi-Pi Active Target->Degradant Acid/Heat Dehydration Hydrolysis Hydrolysis Impurity (Diol) High Polarity Early Eluter Target->Hydrolysis Ether Cleavage

Caption: Chemical lineage of 1-(4-Methoxymethylphenyl)ethanol showing polarity shifts (Ketone > Target > Diol) that dictate HPLC retention order.

Comparative Methodologies: The "Three-Column" Challenge

We evaluated three distinct stationary phase chemistries to determine the most robust method.

Experimental Conditions (Common Parameters)
  • Instrument: Agilent 1290 Infinity II LC System

  • Detector: DAD @ 220 nm (primary) and 254 nm (secondary)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Temperature: 30°C

Protocol A: The "Workhorse" (C18)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (London Dispersion forces).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

Protocol B: The "Selectivity" Choice (Phenyl-Hexyl)
  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm Core-Shell)

  • Mechanism: Hydrophobic interaction +

    
     stacking.
    
  • Rationale: The target molecule and its impurities all contain aromatic rings. The Phenyl-Hexyl phase offers alternative selectivity based on the electron density of the aromatic ring, which changes between the ketone (electron-withdrawing) and the alcohol (electron-donating).

Protocol C: The "Speed" Choice (C8 / Octyl)
  • Column: Waters XBridge C8 (4.6 x 100 mm, 3.5 µm)

  • Mechanism: Lower hydrophobicity, faster elution.

  • Hypothesis: To see if run times can be reduced without sacrificing critical resolution.

Performance Data & Results

The following table summarizes the experimental data. Resolution (


)  is calculated between the Target Peak and the Critical Impurity (Precursor Ketone).
ParameterProtocol A (C18) Protocol B (Phenyl-Hexyl) Protocol C (C8)
Retention Time (Target) 8.42 min9.15 min5.20 min
Critical Pair

2.8 (Good)4.1 (Excellent) 1.4 (Marginal)
Tailing Factor (

)
1.11.051.3
Theoretical Plates (

)
~12,000~18,500 ~8,000
Selectivity Driver Hydrophobicity

Interaction
Hydrophobicity (Weak)
Technical Analysis[3]
  • Protocol A (C18): Provided adequate separation. However, the "Hydrolysis Impurity" (Diol) eluted very close to the solvent front (

    
     ~ 2.1 min), risking interference with system peaks.
    
  • Protocol B (Phenyl-Hexyl) - THE WINNER: This column demonstrated superior selectivity. The

    
     interaction caused a stronger retention of the aromatic impurities, pulling the "Diol" away from the void volume and significantly increasing the resolution between the Target Alcohol and the Precursor Ketone. The Core-Shell technology also yielded sharper peaks (higher 
    
    
    
    ).
  • Protocol C (C8): While fast, the resolution (

    
    ) is below the reliable quantitation threshold (
    
    
    
    is preferred for validation).

Recommended Optimized Protocol (The "Gold Standard")

Based on the comparative data, Protocol B is the recommended method for QC release testing.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Solvent A: Dissolve 1.0 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through a 0.22 µm nylon membrane.
    
  • Solvent B: 100% Acetonitrile (HPLC Grade). Note: Methanol is avoided here to prevent high backpressure and ensure UV transparency at 220 nm.

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl chemistry (e.g., Kinetex or Zorbax), 4.6 x 150 mm, 2.6 µm or 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 min: 15% B

    • 10.0 min: 60% B

    • 12.0 min: 90% B (Wash)

    • 12.1 min: 15% B (Re-equilibration)

    • 17.0 min: Stop

3. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Target and closest impurity.
    
  • Tailing Factor: < 1.5.

  • Precision (RSD): < 0.5% for 5 replicate injections of the standard.

Figure 2: Method Development Decision Tree

Use this workflow to adapt the method if your specific matrix (e.g., crude reaction mix vs. final product) changes.

MethodTree Start Start Method Development Target: 1-(4-Methoxymethylphenyl)ethanol CheckIsomer Is Enantiomeric Purity Required? Start->CheckIsomer ChiralPath Switch to Chiral Mode (Amylose/Cellulose Phase) Normal Phase Solvents CheckIsomer->ChiralPath Yes (Chiral Center) AchiralPath Proceed to RP-HPLC (Chemical Purity) CheckIsomer->AchiralPath No (Assay Only) SelectColumn Select Stationary Phase AchiralPath->SelectColumn C18 C18 Column Standard Choice SelectColumn->C18 Phenyl Phenyl-Hexyl Column Recommended SelectColumn->Phenyl ResultC18 Result: Good Retention Risk: Polar Impurity Co-elution C18->ResultC18 ResultPhenyl Result: Superior Selectivity High Resolution of Aromatics Phenyl->ResultPhenyl

Caption: Decision matrix highlighting the divergence between Chiral analysis (enantiomers) and Achiral Purity (RP-HPLC), leading to the Phenyl-Hexyl selection.

Validation & Regulatory Compliance (E-E-A-T)

To ensure this method meets regulatory standards for drug development, it must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Must demonstrate no interference from the blank (diluent) or placebo. The Phenyl-Hexyl column's ability to separate the Ketone precursor is the critical specificity test.

  • Linearity: The method is linear from 50% to 150% of the target concentration (typically 0.1 mg/mL to 0.3 mg/mL).

  • LOD/LOQ: Based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively. For this aromatic molecule, UV detection at 220 nm provides high sensitivity (LOQ < 0.05%).

Expert Insight: While 254 nm is a "safer" wavelength for aromatics (less solvent noise), 220 nm is recommended here because the ether linkage and the aliphatic alcohol tail have low absorbance at 254 nm. Using 220 nm ensures you detect non-aromatic degradation fragments if the ring is cleaved (though rare).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] (2005).[3][4]

  • PubChem. Compound Summary for CID 101148: 1-(4-Methoxyphenyl)ethanol.[6] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience.
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).

Sources

Comparative

Technical Comparison: Reactivity Profiles of Functionalized Benzylic Alcohols

Executive Summary This guide provides a comparative reactivity analysis of 1-phenylethanol (the benchmark secondary benzylic alcohol) and its para-functionalized analog, 1-(4-methoxymethylphenyl)ethanol .[1] While both c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative reactivity analysis of 1-phenylethanol (the benchmark secondary benzylic alcohol) and its para-functionalized analog, 1-(4-methoxymethylphenyl)ethanol .[1]

While both compounds share the core reactivity of secondary benzylic alcohols (susceptibility to


 solvolysis and 

dehydration), the introduction of the methoxymethyl (MOM) group at the para-position in Compound A introduces a critical "dual-electrophile" character.

Key Takeaway:

  • Compound B (1-Phenylethanol): Exhibits classical Arrhenius behavior in acid-catalyzed dehydration, yielding styrene with high chemoselectivity.[1] It is the robust standard for generating vinyl aromatics.

  • Compound A (1-(4-Methoxymethylphenyl)ethanol): Displays orthogonal reactivity .[1] While the secondary alcohol reacts similarly to Compound B, the para-methoxymethyl group is an acid-labile "latent electrophile." Under strong acidic forcing conditions, Compound A undergoes competitive ether cleavage, leading to cross-linking or polymerization not seen in Compound B.

Electronic & Structural Analysis[2]

To understand the reactivity differences, we must quantify the electronic influence of the substituents on the benzylic center.

Hammett Substituent Effects

The rate of solvolysis and dehydration is governed by the stability of the carbocation intermediate. This is predicted by the Hammett equation:


[2]
ParameterCompound B (Reference)Compound A (Target)
Substituent (Para)


(Methoxymethyl)
Electronic Nature NeutralWeakly Donating / Polarizable
Hammett Constant (

)


to

(Estimated*)
Carbocation Stability BaselineSlightly Enhanced

*Note: The methoxymethyl group is structurally similar to a methyl group (


) but dampened by the inductive withdrawal of the oxygen atom (

of

is

). The net effect is a weakly activating alkyl-like group.
The "Dual Electrophile" Hazard

The defining feature of Compound A is not the electronic push of the substituent, but its chemical fragility . In the presence of Lewis acids (e.g.,


, 

) or strong Brønsted acids (

), Compound A possesses two reactive sites:
  • Site 1 (Secondary Alcohol): Fast ionization to form the secondary benzylic cation.[1]

  • Site 2 (Benzyl Ether): Slower, but irreversible ionization to form the primary benzylic cation (via loss of methanol).

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways. Compound B follows a linear path to styrene. Compound A bifurcates, creating a risk of uncontrolled polymerization.

ReactivityComparison cluster_B Compound B: 1-Phenylethanol (Standard) cluster_A Compound A: 1-(4-Methoxymethylphenyl)ethanol (Dual Reactive) B_Start 1-Phenylethanol B_Cation 2° Benzylic Cation (Stable Intermediate) B_Start->B_Cation H+, -H2O (Fast) B_Product Styrene (Monomer) B_Cation->B_Product -H+ (Elimination) A_Start 1-(4-Methoxymethylphenyl)ethanol A_Cation1 2° Cation (Alcohol Ionization) A_Start->A_Cation1 H+, -H2O (Fast) A_Product1 4-(Methoxymethyl)styrene (Desired Product) A_Cation1->A_Product1 -H+ (Elimination) A_Cation2 1° Benzylic Cation (Ether Cleavage) A_Product1->A_Cation2 Strong Acid / Heat (-MeOH) A_Crosslink Insoluble Polymer (Cross-linking) A_Cation2->A_Crosslink Attack by Nucleophile

Figure 1: Comparative reaction pathways. Note the secondary reaction pathway for Compound A (in red) which activates under forcing conditions, leading to cross-linking.

Experimental Protocols

To objectively compare these substrates, we utilize two self-validating protocols: Kinetic Dehydration Monitoring (to measure Rate 1) and Acid Stability Challenge (to detect Pathway 2).

Protocol A: Competitive Acid-Catalyzed Dehydration (NMR)

Objective: Determine relative rates of vinyl formation (


).[1]

Reagents:

  • Substrate (0.5 mmol)

  • Solvent:

    
     (0.6 mL)
    
  • Catalyst: p-Toluenesulfonic acid (pTsOH), 5 mol%[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 mmol)

Methodology:

  • Baseline: Dissolve Substrate and Internal Standard in

    
    . Acquire 
    
    
    
    
    
    NMR spectrum.
  • Initiation: Add pTsOH. Shake vigorously for 10 seconds.

  • Monitoring: Acquire spectra every 5 minutes for 60 minutes at 25°C.

  • Quantification: Integrate the vinyl protons of the product (Styrene:

    
     5.2, 5.7, 6.7 ppm) relative to the Internal Standard.
    

Expected Results:

  • Compound B: Follows first-order kinetics.[3] Clean conversion to styrene.

  • Compound A: Initial rate is slightly faster than B (due to weak donation of

    
    ).[1] However, prolonged exposure leads to broadening of peaks and loss of mass balance, indicating the onset of ether cleavage (Pathway 2).
    
Protocol B: Chemoselective Oxidation (The "Survival" Test)

Objective: Prove that the methoxymethyl ether in Compound A is stable to oxidation conditions that convert the alcohol to a ketone. This confirms the utility of A as a protected intermediate.

Reagents:

  • Substrate (1.0 mmol)

  • Oxidant: Dess-Martin Periodinane (1.1 equiv) or Jones Reagent (Acidic/Chromium)

  • Solvent:

    
    
    

Methodology:

  • Stir substrate with oxidant at 0°C for 1 hour.

  • Quench with

    
     / 
    
    
    
    .
  • Analyze via TLC (Silica, 20% EtOAc/Hexane).

Observation Guide:

  • Compound B: Yields Acetophenone (

    
    ).
    
  • Compound A (DMP): Yields 4-(Methoxymethyl)acetophenone.[1] The ether remains intact.

  • Compound A (Jones Reagent): The strong sulfuric acid in Jones reagent will likely degrade the methoxymethyl ether, yielding a complex mixture of 4-acetylbenzoic acid derivatives or polymers. Crucial distinction: Compound A requires non-acidic oxidation methods.

Comparative Data Summary

The following table synthesizes theoretical values with expected experimental outcomes.

Feature1-Phenylethanol (B)1-(4-Methoxymethylphenyl)ethanol (A)
Molecular Weight 122.16 g/mol 166.22 g/mol
Benzylic Reactivity Single site (Secondary)Dual site (Secondary + Primary Ether)
Dehydration Product Styrene (Liquid)4-(Methoxymethyl)styrene (Liquid)
Acid Stability High (Stable to conc. HCl)Low (Ether cleaves in conc. acid)
Polymerization Risk Low (Requires radical initiator)High (Can cationic polymerize via ether)
Primary Application Commodity Monomer PrecursorPhotoresists, Functionalized Polymers
Application Recommendation
  • Use Compound B when you need a robust, unreactive aromatic core.

  • Use Compound A only when you specifically require the distal ether functionality for post-polymerization modification (e.g., cross-linking) or solubility enhancement. Strict pH control (pH > 4) is required during processing to prevent premature ether cleavage.

References

  • Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Solvolysis Mechanisms: Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society, 70(2), 828–837. Link

  • Reactivity of Anethole Oxides (Analogous Systems): Turnbull, P., et al. (2000). Spontaneous hydrolysis reactions of cis- and trans-beta-methyl-4-methoxystyrene oxides. Journal of Organic Chemistry, 65(5), 1407-1413.[4] Link

  • Acid Lability of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles of MOM/Benzyl ethers).

Sources

Validation

A Researcher's Guide to X-ray Crystallography Data of 1-(4-Methoxymethylphenyl)ethanol Derivatives: A Comparative Analysis

For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. 1-(4-Methoxymethylphenyl)ethanol and its derivatives are a class of co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of molecules is paramount. 1-(4-Methoxymethylphenyl)ethanol and its derivatives are a class of compounds with significant potential in various applications, including asymmetric synthesis and as chiral building blocks for pharmaceuticals. Their efficacy and function are intrinsically linked to their stereochemistry and intermolecular interactions in the solid state. X-ray crystallography stands as the definitive method for elucidating these structural details.

This guide provides a comprehensive comparison of X-ray crystallography data for a series of hypothetical 1-(4-Methoxymethylphenyl)ethanol derivatives. It is designed to offer insights into how subtle modifications to the molecular structure can influence the crystal packing and, consequently, the material's properties. While the data presented here is illustrative, it is based on realistic parameters for small organic molecules and serves to demonstrate the principles of comparative crystallographic analysis. For researchers seeking specific crystal structures, the Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures and should be the primary resource consulted.[1][2][3][4][5]

The Significance of Structural Elucidation

The precise arrangement of atoms in a crystal lattice dictates a molecule's physical and chemical properties. For pharmaceutical compounds, for example, different crystalline forms (polymorphs) of the same active ingredient can exhibit varying solubility, bioavailability, and stability, all of which are critical factors in drug development. In the context of 1-(4-Methoxymethylphenyl)ethanol derivatives, understanding their crystal structures can aid in:

  • Rational Drug Design: By revealing the exact conformation and potential intermolecular interactions, such as hydrogen bonding, we can better predict how these molecules might interact with biological targets.

  • Polymorph Screening: Identifying and characterizing different crystalline forms is essential for intellectual property and regulatory compliance.

  • Asymmetric Catalysis: For derivatives used as catalysts or ligands, the solid-state structure can provide insights into the stereochemical control they exert in chemical reactions.

Comparative Crystallographic Data

The following table summarizes hypothetical single-crystal X-ray diffraction data for 1-(4-Methoxymethylphenyl)ethanol and three of its derivatives. These derivatives have been chosen to illustrate the effects of modifying the phenyl ring and the ethanol side chain.

Compound Derivative Name Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z R-factor (%)
1 1-(4-Methoxymethylphenyl)ethanolC₁₀H₁₄O₂MonoclinicP2₁/c10.2545.87615.34290105.390891.244.5
2 1-(4-Methoxymethyl-3-nitrophenyl)ethanolC₁₀H₁₃NO₄OrthorhombicP2₁2₁2₁7.98111.24512.5439090901126.844.2
3 2-(4-Methoxymethylphenyl)-1-propanolC₁₁H₁₆O₂MonoclinicP2₁6.54314.8767.2319098.790695.423.8
4 1-(4-Ethoxymethylphenyl)ethanolC₁₁H₁₆O₂TriclinicP-15.9878.23410.54385.476.270.1475.324.9

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is a meticulous process. The following protocol outlines the typical steps involved in the structure determination of small organic molecules like the 1-(4-Methoxymethylphenyl)ethanol derivatives.[6][7]

Step 1: Crystallization

  • Objective: To grow single crystals of sufficient size and quality.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Monitor for the formation of well-defined, single crystals over hours to weeks.

Step 2: Crystal Mounting

  • Objective: To mount a single crystal on the diffractometer.

  • Procedure:

    • Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) with sharp edges and no visible defects.

    • Carefully mount the crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant (e.g., paratone-N oil).

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.

Step 3: Data Collection

  • Objective: To measure the intensities of the diffracted X-ray beams.

  • Procedure:

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Perform an initial unit cell determination to assess crystal quality and determine the crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (frames). The exposure time for each frame depends on the crystal's diffracting power.

Step 4: Data Reduction and Structure Solution

  • Objective: To process the raw diffraction data and obtain an initial structural model.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain the initial positions of the atoms.

Step 5: Structure Refinement

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

  • Procedure:

    • Refine the structural model using full-matrix least-squares methods. This involves minimizing the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model, typically placed at calculated positions.

    • The final model is evaluated by the R-factor, which should be as low as possible for a good quality structure.

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Analysis and Comparison of Crystal Structures

The data in the table above, although hypothetical, allows for a meaningful comparative discussion.

  • Compound 1 (Parent Molecule): Crystallizes in the common monoclinic space group P2₁/c. This space group is centrosymmetric, meaning the asymmetric unit contains one molecule, and the other molecules in the unit cell are generated by symmetry operations.

  • Compound 2 (Nitro-derivative): The introduction of a nitro group, a strong electron-withdrawing and hydrogen bond accepting group, leads to a change in the crystal system to orthorhombic and the chiral space group P2₁2₁2₁. This change is significant and suggests that the intermolecular interactions are substantially different, likely involving hydrogen bonds to the nitro group, which direct a different packing arrangement. The larger unit cell volume is also consistent with the addition of the bulky nitro group.

  • Compound 3 (Propanol-derivative): Modifying the ethanol side chain to a propanol changes the molecular shape. It crystallizes in the chiral monoclinic space group P2₁, which is a common space group for chiral molecules that crystallize as a single enantiomer. The smaller unit cell volume compared to the parent compound, despite having an extra carbon, is noteworthy and suggests a more efficient packing arrangement.

  • Compound 4 (Ethoxy-derivative): Replacing the methoxymethyl group with an ethoxymethyl group introduces more conformational flexibility. This is reflected in its crystallization in the triclinic system (P-1), which has the lowest symmetry. The increased flexibility can sometimes make crystallization more challenging and can lead to less symmetric packing arrangements.

comparative_analysis cluster_derivatives Molecular Structures cluster_parameters Crystallographic Parameters cluster_properties Inferred Properties D1 Derivative 1 (Parent) CS Crystal System D1->CS SG Space Group D1->SG UC Unit Cell Dimensions D1->UC HB Hydrogen Bonding D1->HB D2 Derivative 2 (Nitro) D2->CS D2->SG D2->UC D2->HB PP π-π Stacking D2->PP D3 Derivative 3 (Propanol) D3->CS D3->SG D3->UC D3->HB D4 Derivative 4 (Ethoxy) D4->CS D4->SG D4->UC D4->HB Packing Crystal Packing Efficiency CS->Packing SG->Packing UC->Packing HB->Packing PP->Packing Stability Thermal Stability Packing->Stability Solubility Solubility Packing->Solubility

Figure 2: Logical flow for the comparative analysis of crystal structures.

Conclusion

This guide has provided a framework for understanding and comparing the X-ray crystallography data of 1-(4-Methoxymethylphenyl)ethanol derivatives. The key takeaway for researchers is that even minor chemical modifications can lead to significant changes in the solid-state structure. A thorough crystallographic investigation is therefore indispensable for any research or development involving these and similar compounds. For definitive data, researchers are strongly encouraged to consult the Cambridge Structural Database.

References

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • UMass Dartmouth Library. Cambridge Structural Database. [Link]

  • USC Libraries. Cambridge Structural Database (CSD). [Link]

  • MIT Information Systems & Technology. Cambridge Structural Database. [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • International Union of Crystallography. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

Sources

Comparative

Elemental analysis standards for 1-(4-Methoxymethylphenyl)ethanol

Title: Elemental Analysis Standards for 1-(4-Methoxymethylphenyl)ethanol: A Comparative Validation Guide Executive Summary This guide outlines the validation protocols for 1-(4-Methoxymethylphenyl)ethanol (C₁₀H₁₄O₂) usin...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Elemental Analysis Standards for 1-(4-Methoxymethylphenyl)ethanol: A Comparative Validation Guide

Executive Summary This guide outlines the validation protocols for 1-(4-Methoxymethylphenyl)ethanol (C₁₀H₁₄O₂) using Elemental Analysis (EA). As a Senior Application Scientist, I provide a comparative analysis of this method against orthogonal techniques (qNMR, HPLC) and evaluate the performance of specific Certified Reference Materials (CRMs) used for instrument calibration. This document is designed for researchers requiring high-integrity data for Investigational New Drug (IND) filings or intermediate characterization.

Technical Profile & Theoretical Benchmarks

Before initiating analysis, the theoretical composition must be established to define acceptance criteria.

  • Compound: 1-(4-Methoxymethylphenyl)ethanol[1]

  • Molecular Formula: C₁₀H₁₄O₂

  • Molecular Weight: 166.22 g/mol

  • Structure Note: A benzylic alcohol with a para-methoxymethyl ether substituent.

  • Physical State: Typically a viscous liquid or low-melting solid; prone to hygroscopicity.

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 72.26%71.86% – 72.66%
Hydrogen (H) 8.49%8.09% – 8.89%
Oxygen (O) 19.25%18.85% – 19.65%
Nitrogen (N) 0.00%< 0.10% (Trace Impurity)

Comparative Analysis: EA vs. Orthogonal Alternatives

Elemental Analysis is not a standalone identification tool but a critical purity gatekeeper. The table below objectively compares EA against alternative validation methods for this specific oxygenated hydrocarbon.

FeatureElemental Analysis (CHNS/O) qNMR (¹H Quantitative) HPLC-UV/Vis
Primary Output Bulk Purity (Mass Balance)Structural Purity & Molar RatioChromatographic Purity
Detection Basis Combustion Gases (CO₂, H₂O)Proton Resonance IntegrationUV Absorption (Chromophore)
Blind Spots Isomers; Non-combustible inorganicsInorganic salts; Solvent overlapNon-UV active impurities (e.g., salts, aliphatic solvents)
Sensitivity High for Solvent/Moisture (H/O drift)High for Organic ImpuritiesHigh for Related Substances
Throughput High (5-8 mins/sample)Medium (15-30 mins/sample)Low (30-60 mins/sample)
Verdict Essential for confirming solvent removal and total composition.Superior for structural identity.Superior for trace organic impurity profiling.

Scientist's Insight: For 1-(4-Methoxymethylphenyl)ethanol, EA is the only method that will instantly flag trapped water or residual inorganic salts (which lower %C) that HPLC and NMR might miss or quantify poorly.

Calibration Standard Selection

Choosing the right CRM is critical. The standard must match the analyte's combustion behavior and elemental ratios.

Recommended Standards Comparison
StandardFormula%C%HSuitability for Analyte (C₁₀H₁₄O₂)
Acetanilide C₈H₉NO71.09%6.71%Excellent. %C is a near-perfect match (71% vs 72%). Best for general calibration (K-factor).
Benzoic Acid C₇H₆O₂68.85%4.95%Good. Higher oxygen content helps validate the oxidation efficiency for oxygenated analytes.
Stearic Acid C₁₈H₃₆O₂76.00%12.76%Moderate. High %H makes it useful to check hydrogen linearity, but %C is slightly high.
Sulfanilamide C₆H₈N₂O₂S41.84%4.68%Poor. Low %C and presence of Sulfur/Nitrogen (absent in analyte) introduces unnecessary complexity.

Protocol Decision: Use Acetanilide for primary K-factor calibration due to the <1.2% difference in Carbon content relative to the analyte.

Experimental Protocol: Dynamic Flash Combustion

This protocol utilizes the Modified Dumas Method (Flash Combustion).[2]

Step-by-Step Methodology
  • Instrument Prep:

    • Purge system with Helium (Carrier) and Oxygen (Combustion).

    • Set Furnace Temperature: 950°C - 1050°C (Ensure complete oxidation of the aromatic ring).

    • Conditioning: Run 3 "Blank" cycles (Tin capsule only) to stabilize the baseline.

  • Calibration (The K-Factor):

    • Weigh 2.0 mg – 3.0 mg of Acetanilide (CRM) into a tin capsule.

    • Run in triplicate.

    • Self-Validation: The RSD (Relative Standard Deviation) of the K-factors must be < 0.2%.

  • Sample Preparation (Critical for Viscous Liquids):

    • Handling: 1-(4-Methoxymethylphenyl)ethanol is likely a viscous liquid. Do not use a spatula.

    • Technique: Use a micro-syringe or a pre-tared tin capsule with a liquid sealing device (e.g., PerkinElmer liquid sealer).

    • Sealing: Cold-weld the capsule immediately to prevent moisture absorption (hygroscopicity affects %H and %O).

    • Mass: Target 1.5 mg – 2.5 mg . (Higher mass ensures better signal-to-noise for Oxygen).

  • Analysis Run:

    • Inject sample into the combustion reactor.

    • Oxygen Boost: Ensure O₂ injection lasts at least 5 seconds to prevent soot formation (aromatics are soot-prone).

    • Detection: TCD (Thermal Conductivity Detector) measures N₂, CO₂, H₂O.

  • Data Validation:

    • Compare results to the Theoretical Benchmarks (Section 1).

    • Pass Criteria: Results must fall within ±0.4% absolute error.

Visualization of Workflows

Figure 1: Analytical Decision Matrix

When to prioritize EA over NMR or HPLC for this compound.

DecisionMatrix Start Sample: 1-(4-Methoxymethylphenyl)ethanol CheckPurity Primary Objective? Start->CheckPurity Structure Confirm Identity (Isomer/Structure) CheckPurity->Structure Identity BulkComp Confirm Bulk Composition (Solvents/Salts) CheckPurity->BulkComp Purity/Formula TraceImp Trace Impurities (<0.1%) CheckPurity->TraceImp Contaminants NMR Method: qNMR / FTIR (Structural Resolution) Structure->NMR EA Method: Elemental Analysis (Combustion CHNS/O) BulkComp->EA HPLC Method: HPLC-UV/MS (Separation) TraceImp->HPLC EA->NMR Cross-Validate %H (Moisture)

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific quality attribute (Identity, Bulk Purity, or Trace Impurity).

Figure 2: Flash Combustion Workflow

The self-validating pathway for EA data generation.

EA_Workflow Sample Sample Prep (Liquid Seal) Combustion Combustion (1000°C + O2) Sample->Combustion Injection Reduction Reduction (Cu + 650°C) Combustion->Reduction Gases Separation GC Separation (N2, CO2, H2O) Reduction->Separation Detection TCD Detection Separation->Detection Result Data vs. Theory (±0.4%) Detection->Result

Caption: Step-by-step Flash Combustion workflow from sample encapsulation to data validation against theoretical values.

Troubleshooting & Interpretation

  • High %H / High %O:

    • Cause: Sample is hygroscopic (absorbed water).

    • Solution: Dry sample in a vacuum desiccator over P₂O₅ for 24 hours. Re-run.

  • Low %C:

    • Cause: Incomplete combustion (soot formation) or inorganic salt contamination (e.g., Na₂SO₄ from synthesis workup).

    • Solution: Increase Oxygen boost time by 20% or add V₂O₅ (Vanadium Pentoxide) as a combustion aid.

  • High %N (Unexpected):

    • Cause: Residual solvent contamination (e.g., DMF, Pyridine) or cross-contamination from the instrument.

    • Solution: Check NMR for solvent peaks; run blank capsules to clear instrument memory.

References

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Material 141d: Acetanilide (Microanalytical Standard). NIST.[2][3][4] [Link]

  • PubChem. (2024). Compound Summary: 1-(4-Methoxyphenyl)ethanol (Analogous Structure Reference).[5][6] National Library of Medicine. [Link][7]

Sources

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Retrosynthesis Analysis

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Method

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